(S)-Sabutoclax
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C42H42N2O8S |
|---|---|
Molecular Weight |
734.9 g/mol |
IUPAC Name |
sulfane;2,3,5-trihydroxy-7-methyl-N-[(2R)-2-phenylpropyl]-6-[1,6,7-trihydroxy-3-methyl-5-[[(2R)-2-phenylpropyl]carbamoyl]naphthalen-2-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C42H40N2O8.H2S/c1-21-15-27-29(17-31(45)39(49)35(27)41(51)43-19-23(3)25-11-7-5-8-12-25)37(47)33(21)34-22(2)16-28-30(38(34)48)18-32(46)40(50)36(28)42(52)44-20-24(4)26-13-9-6-10-14-26;/h5-18,23-24,45-50H,19-20H2,1-4H3,(H,43,51)(H,44,52);1H2/t23-,24-;/m0./s1 |
InChI Key |
DMNVYDSTRLGSEI-UKOKCHKQSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NC[C@H](C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NC[C@H](C)C6=CC=CC=C6.S |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NCC(C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NCC(C)C6=CC=CC=C6.S |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Sabutoclax: A Pan-Inhibitor of Bcl-2 Family Proteins and Its Mechanism in Apoptosis Induction
(S)-Sabutoclax, an optically pure derivative of apogossypol, has emerged as a potent pan-active inhibitor of the anti-apoptotic B-cell lymphoma-2 (Bcl-2) family of proteins.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound in inducing apoptosis, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Core Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway
This compound exerts its pro-apoptotic effects by directly binding to and inhibiting multiple anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1.[1][2][3][4] These anti-apoptotic proteins are crucial regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[5] Their primary function is to sequester pro-apoptotic effector proteins like BAX and BAK, preventing them from oligomerizing at the outer mitochondrial membrane.[5]
By inhibiting the anti-apoptotic Bcl-2 family members, this compound disrupts this sequestration, leading to the liberation and activation of BAX and BAK.[3][6] Activated BAX and BAK then form pores in the mitochondrial outer membrane, a process known as mitochondrial outer membrane permeabilization (MOMP). MOMP is a critical, often irreversible, step in the intrinsic apoptotic cascade, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[5]
Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases, such as caspase-3 and caspase-7.[2][7] These executioner caspases are responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][7] The induction of apoptosis by this compound is dependent on the presence of BAX and BAK, as demonstrated by the lack of cytotoxicity in cells deficient in both proteins.[3]
Quantitative Data: Inhibitory Potency and Cellular Efficacy
The potency of this compound has been quantified through various in vitro assays, demonstrating its broad-spectrum activity against key anti-apoptotic Bcl-2 family proteins and its efficacy in diverse cancer cell lines.
| Target Protein | IC50 (μM) | Assay Type | Reference |
| Mcl-1 | 0.20 | Fluorescence Polarization Assay | [1][3][4] |
| Bcl-xL | 0.31 | Fluorescence Polarization Assay | [1][3][4] |
| Bcl-2 | 0.32 | Fluorescence Polarization Assay | [1][3][4] |
| Bfl-1 | 0.62 | Fluorescence Polarization Assay | [1][3] |
| Cell Line Type | EC50 (μM) | Assay Type | Reference |
| Lymphoma | 0.049 | Cell Growth Inhibition | [1][3] |
| Human Prostate Cancer | 0.13 | Cell Growth Inhibition | [1][3] |
| Lung Cancer | 0.56 | Cell Growth Inhibition | [1][3] |
Signaling Pathways and Molecular Interactions
The mechanism of this compound-induced apoptosis involves a cascade of molecular interactions within the intrinsic apoptotic pathway. Furthermore, studies have indicated its interplay with other crucial cellular signaling pathways, particularly in the context of chemoresistance and cancer stem cells.
Beyond the core apoptotic pathway, this compound has been shown to modulate other signaling cascades implicated in cancer cell survival and resistance.
Studies have demonstrated that this compound can effectively eliminate cancer stem cell subpopulations and overcome drug resistance in breast cancer cells by down-regulating the IL-6/STAT3 signaling pathway.[2][7] Additionally, there is evidence to suggest that it can inhibit the PI3K/Akt signaling pathway, which is a key regulator of cell survival and is often dysregulated in cancer.[8]
Experimental Protocols
To facilitate the study of this compound and similar compounds, this section details the methodologies for key experiments used to elucidate its mechanism of action.
Fluorescence Polarization Assay for Bcl-2 Family Protein Binding
This competitive binding assay is used to determine the IC50 values of this compound for its target proteins.
Principle: The assay measures the change in polarization of a fluorescently labeled BH3 peptide upon binding to a Bcl-2 family protein. Unbound peptide rotates rapidly, resulting in low polarization, while the larger protein-peptide complex tumbles slower, leading to high polarization. A test compound that competes with the peptide for binding will cause a decrease in polarization.
Protocol:
-
Reagents:
-
Recombinant Bcl-2 family proteins (e.g., Bcl-xL, Bcl-2, Mcl-1, Bfl-1)
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)
-
This compound or other test compounds
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black, low-binding 96- or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In each well of the microplate, add the recombinant Bcl-2 family protein to a final concentration that yields a significant polarization signal with the fluorescent peptide.
-
Add the diluted this compound to the wells.
-
Incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding.
-
Add the fluorescently labeled BH3 peptide to all wells at a constant concentration.
-
Incubate at room temperature for another defined period (e.g., 30 minutes) to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on cell proliferation and determine EC50 values.
Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Reagents:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Western Blotting for Apoptosis Markers
This technique is used to detect the cleavage of key proteins involved in the apoptotic cascade, such as PARP and caspases.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. Specific proteins are detected using primary antibodies, followed by secondary antibodies conjugated to an enzyme or fluorophore for visualization.
Protocol:
-
Reagents:
-
Cells treated with this compound and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Data Analysis:
-
Analyze the band intensities to compare the levels of full-length and cleaved PARP or caspases between treated and control samples. An increase in the cleaved forms is indicative of apoptosis.
-
Conclusion
This compound is a potent, pan-active inhibitor of anti-apoptotic Bcl-2 family proteins that induces apoptosis through the intrinsic mitochondrial pathway. Its ability to overcome drug resistance and target cancer stem cells by modulating key survival pathways like IL-6/STAT3 and PI3K/Akt highlights its therapeutic potential. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and the development of novel BH3 mimetics for cancer therapy.
References
- 1. youtube.com [youtube.com]
- 2. 2.13. Co‐immunoprecipitation [bio-protocol.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. scispace.com [scispace.com]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Sabutoclax, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of STAT3 Signaling Blocks the Anti-apoptotic Activity of IL-6 in Human Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Sabutoclax: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Sabutoclax, also known as BI-97C1, is a potent, optically pure apogossypol derivative that functions as a pan-active inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins.[1][2][3] By targeting multiple members of this family, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, this compound effectively induces apoptosis in a variety of cancer cell lines.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, complete with detailed experimental protocols and data presented for easy comparison.
Discovery and Mechanism of Action
This compound was developed as part of a continued effort to identify novel and effective pan-Bcl-2 antagonists for cancer therapy.[3] It emerged from the synthesis and evaluation of a series of apogossypol derivatives, with this compound being the most potent diastereoisomer.[3]
The Bcl-2 family of proteins are key regulators of the intrinsic pathway of apoptosis.[4] Anti-apoptotic members of this family, often overexpressed in cancer cells, prevent apoptosis by sequestering pro-apoptotic proteins. This compound mimics the action of BH3-only proteins, binding to the hydrophobic groove of anti-apoptotic Bcl-2 family members and liberating pro-apoptotic proteins like Bax and Bak.[5] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.
This compound has also been shown to modulate other signaling pathways implicated in cancer cell survival and resistance. Notably, it can down-regulate the IL-6/STAT3 and PI3K/Akt signaling pathways, which are known to promote cancer stem cell-like characteristics and drug resistance.[6][7][8]
Quantitative Data
The following tables summarize the inhibitory activity of this compound against key Bcl-2 family proteins and its cytotoxic effects on various cancer cell lines.
Table 1: Inhibitory Activity of this compound against Bcl-2 Family Proteins
| Target Protein | IC50 (μM) |
| Bcl-xL | 0.31[1] |
| Bcl-2 | 0.32[1] |
| Mcl-1 | 0.20[1] |
| Bfl-1 | 0.62[1] |
Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines
| Cell Line (Cancer Type) | EC50 (μM) |
| Prostate Cancer | 0.13[1] |
| Lung Cancer | 0.56[1] |
| Lymphoma | 0.049[1] |
Experimental Protocols
Synthesis of this compound (Apogossypolone Derivative)
The synthesis of this compound, an apogossypolone derivative, can be achieved through a multi-step process starting from gossypol. The following is a representative synthetic scheme based on published literature.[9]
Step 1: Synthesis of Apogossypol (2a) Gossypol (1) is treated with a sodium hydroxide solution at 90°C to yield apogossypol (2a).[9]
Step 2: Methylation of Apogossypol Apogossypol (2a) is methylated in the presence of potassium carbonate to afford the methylated intermediate (9).[9]
Step 3: Oxidation The methylated intermediate (9) is oxidized using periodic acid to yield compound 10.[9]
Step 4: Demethylation Subsequent demethylation of compound 10 using boron tribromide affords apogossypolone (6a).[9]
Step 5: Chiral Resolution The racemic apogossypolone is then subjected to chiral resolution to isolate the desired (S)-enantiomer, this compound.
Fluorescence Polarization Assay for Bcl-2 Family Binding
This assay is used to determine the IC50 values of this compound against Bcl-2 family proteins.
Materials:
-
Recombinant Bcl-2 family proteins (e.g., Bcl-xL, Bcl-2, Mcl-1, Bfl-1)
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bad)
-
This compound
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
Black, low-binding 96-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of the Bcl-2 family protein and the fluorescently labeled BH3 peptide in the assay buffer.
-
Add serial dilutions of this compound to the wells of the 96-well plate.
-
Add the protein-peptide mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
MTT Cell Viability Assay
This assay measures the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Add the solubilization solution to dissolve the formazan crystals.[10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
The EC50 values are calculated from the dose-response curve.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) or other viability dye
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Caspase Activity Assay
This assay measures the activity of caspases, key executioners of apoptosis.
Materials:
-
Cancer cell lines treated with this compound
-
Cell lysis buffer
-
Caspase substrate conjugated to a chromophore (e.g., DEVD-pNA for caspase-3)
-
96-well plate
-
Microplate reader
Procedure:
-
Lyse the treated and control cells.
-
Add the cell lysate to the wells of a 96-well plate.
-
Add the caspase substrate to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance of the cleaved chromophore at the appropriate wavelength (e.g., 405 nm for pNA).[11]
-
An increase in absorbance indicates an increase in caspase activity.
Western Blot Analysis
This technique is used to detect changes in the expression of proteins involved in apoptosis and other signaling pathways.
Materials:
-
Cancer cell lines treated with this compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against target proteins (e.g., Bcl-2, Mcl-1, p-Akt, Akt, β-actin)
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: General experimental workflow for the synthesis and evaluation of this compound.
Caption: Modulation of cancer-related signaling pathways by this compound.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Apogossypol derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24-mediated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit II | Cell Signaling Technology [cellsignal.com]
- 5. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
(S)-Sabutoclax: A Pan-Bcl-2 Family Inhibitor for Cancer Therapy
(S)-Sabutoclax, an optically pure derivative of apogossypol, has emerged as a potent pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] By targeting multiple key regulators of apoptosis, this compound demonstrates significant potential in overcoming drug resistance and eliminating cancer stem cells, offering a promising therapeutic strategy for various malignancies, including breast, prostate, and lung cancer, as well as lymphoma.[1][3][4]
This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory activity, relevant experimental protocols, and its impact on key signaling pathways.
Mechanism of Action
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[5] Anti-apoptotic members, such as Bcl-2, Bcl-xL, Mcl-1, and Bfl-1/A1, prevent programmed cell death by sequestering pro-apoptotic proteins like Bax and Bak.[5][6] In many cancers, the overexpression of these anti-apoptotic proteins is a key survival mechanism and a major contributor to therapeutic resistance.[4][7]
This compound functions as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins with high affinity.[2] This action displaces pro-apoptotic proteins, leading to the activation of Bax and Bak.[3] The subsequent oligomerization of Bax and Bak at the mitochondrial outer membrane results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately culminating in apoptosis.[5][8]
Furthermore, studies have shown that this compound can modulate the expression of other key apoptosis-related proteins, including Bim, PUMA, and survivin.[4][5] In drug-resistant breast cancer cells, this compound has been observed to down-regulate the IL-6/STAT3 signaling pathway, which is crucial for the survival of cancer stem cells.[4][7]
This compound induced apoptotic pathway.
Quantitative Inhibitory Activity
This compound demonstrates potent inhibitory activity across a range of anti-apoptotic Bcl-2 family proteins. The following tables summarize its inhibitory concentrations (IC50) and effective concentrations (EC50) in various cancer cell lines.
| Target Protein | IC50 (μM) |
| Bcl-xL | 0.31[1][3] |
| Bcl-2 | 0.32[1][3] |
| Mcl-1 | 0.20[1][3] |
| Bfl-1 | 0.62[1][3] |
Inhibitory activity of this compound against Bcl-2 family proteins.
| Cancer Type | Cell Lines | EC50 (μM) |
| Prostate Cancer | Human Prostate Cancer Cell Lines | 0.13[1][3] |
| Lung Cancer | Lung Cancer Cell Lines | 0.56[1][3] |
| Lymphoma | Lymphoma Cell Lines | 0.049[1][3] |
Inhibitory activity of this compound in various cancer cell lines.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
Fluorescence Polarization Competitive Binding Assay
This assay is used to determine the IC50 values of this compound against Bcl-2 family proteins by measuring its ability to displace a fluorescently labeled BH3 peptide.
Materials:
-
Recombinant GST-tagged Bcl-2 family proteins (e.g., GST-Bcl-xL, GST-Bcl-2, GST-Mcl-1)
-
FITC-labeled BH3 peptides (e.g., FITC-Bak BH3, FITC-Bim BH3)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black plates
-
Multilabel plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the GST-tagged Bcl-2 family protein (e.g., 100 nM GST-Bcl-xL) in PBS.[3]
-
Prepare serial dilutions of this compound at varying concentrations in PBS.
-
In a 96-well black plate, pre-incubate 47.5 μL of the protein solution with the different concentrations of this compound at room temperature for 10 minutes.[3]
-
Add 2.5 μL of 100 nM FITC-labeled BH3 peptide to each well to a final volume of 50 μL.[3]
-
Include positive (wild-type BH3 peptide) and negative (mutant BH3 peptide) controls in the assay plate.[3]
-
Incubate the plate for 10-30 minutes at room temperature.[3]
-
Measure the fluorescence polarization in millipolarization units (mP) using a multilabel plate reader with excitation/emission wavelengths of 480/535 nm.[3]
-
The IC50 value is determined by fitting the experimental data to a sigmoidal dose-response nonlinear regression model. The data should be reported as the mean of at least three independent experiments.[3]
Fluorescence Polarization Assay Workflow.
Cell Viability and Apoptosis Assays
These assays are used to determine the cytotoxic and pro-apoptotic effects of this compound on cancer cells.
Cell Viability (e.g., MTT or CellTiter-Glo Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).[5]
-
Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.
Apoptosis Detection (e.g., TUNEL Staining or Annexin V/PI Staining):
-
Treat cancer cells with this compound at the desired concentration and time point (e.g., 24-48 hours).[5]
-
For TUNEL staining, fix and permeabilize the cells, then incubate with the TUNEL reaction mixture. Analyze by fluorescence microscopy or flow cytometry.
-
For Annexin V/PI staining, harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI). Analyze by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
Western Blot Analysis
This technique is used to assess the modulation of protein expression levels following treatment with this compound.
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[8]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Mcl-1, Bax, Bim, Caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.[8]
Signaling Pathway Modulation
This compound has been shown to impact signaling pathways critical for cancer cell survival and proliferation, notably the IL-6/STAT3 pathway in the context of drug-resistant breast cancer.[4][7]
Modulation of the IL-6/STAT3 Pathway.
Inhibition of this pathway by this compound leads to a reduction in the expression of downstream targets, including anti-apoptotic Bcl-2 family members, thereby contributing to the elimination of cancer stem cells and overcoming drug resistance.[4][7]
Conclusion
This compound is a promising pan-Bcl-2 family inhibitor with potent and broad-spectrum anti-cancer activity. Its ability to simultaneously target multiple anti-apoptotic proteins, induce apoptosis, and modulate key survival signaling pathways makes it an attractive candidate for further preclinical and clinical development, both as a single agent and in combination with other chemotherapeutic agents. The detailed methodologies provided herein serve as a guide for researchers and drug development professionals in the continued investigation of this and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Sabutoclax, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. Sabutoclax (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Initial Cytotoxicity Studies of (S)-Sabutoclax
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical studies investigating the cytotoxicity of (S)-Sabutoclax (also known as BI-97C1). This compound is a potent, pan-active antagonist of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. Misregulation of these proteins is a common survival mechanism in cancer cells, contributing to therapeutic resistance. This document consolidates key quantitative data, details common experimental methodologies, and visualizes the compound's mechanism of action.
Data Presentation: In Vitro Efficacy
This compound has demonstrated broad efficacy across various cancer cell lines and as a direct inhibitor of multiple anti-apoptotic Bcl-2 family proteins. The following tables summarize the key inhibitory and cytotoxic concentrations reported in initial studies.
Table 1: Inhibitory Concentration (IC50) of this compound against Bcl-2 Family Proteins
| Target Protein | IC50 (μM) | Assay Type | Reference |
| Mcl-1 | 0.20 | Cell-free assay | [1][2][3] |
| Bcl-xL | 0.31 | Cell-free assay | [1][2][3] |
| Bcl-2 | 0.32 | Cell-free assay | [1][2][3] |
| Bfl-1 | 0.62 | Cell-free assay | [1][2][3] |
Table 2: Cytotoxic Concentration (EC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (μM) | Assay Duration | Reference |
| Lymphoma | Lymphoma | 0.049 | Not Specified | [1] |
| Prostate Cancer | Prostate Cancer | 0.13 | Not Specified | [1] |
| Lung Cancer | Lung Cancer | 0.56 | Not Specified | [1] |
| H460 | Human Lung Cancer | 0.78 | 3 days | [1] |
| PC3 | Human Prostate Cancer | 4.64 | 3 days | [1] |
Experimental Protocols
The following protocols are representative of the methodologies used in the initial evaluation of this compound cytotoxicity.
Competitive Fluorescence Polarization Assay (FPA) for Bcl-2 Family Binding
This assay quantifies the binding affinity of this compound to individual anti-apoptotic Bcl-2 proteins.
-
Objective: To determine the IC50 value of this compound for Bcl-2, Bcl-xL, and Mcl-1.
-
Principle: The assay measures the change in polarization of fluorescently labeled BH3 peptides upon binding to Bcl-2 family proteins. Unlabeled ligands (Sabutoclax) compete for binding, causing a decrease in polarization.
-
Protocol Outline:
-
Reagent Preparation: Recombinant GST-tagged Bcl-2 family proteins (e.g., GST-Bcl-xL, GST-Bcl-2, GST-Mcl-1) and FITC-labeled BH3 peptides (e.g., FITC-Bak BH3, FITC-Bim BH3) are prepared in a suitable buffer (e.g., PBS, pH 7.4).[1]
-
Incubation: A fixed concentration of the recombinant Bcl-2 family protein (e.g., 50-100 nM) is pre-incubated with varying concentrations of this compound in 96-well black plates at room temperature for a short period (e.g., 10 minutes).[1]
-
Peptide Addition: A fixed concentration of the FITC-labeled BH3 peptide (e.g., 15-100 nM) is added to the wells.[1]
-
Equilibration: The plate is incubated at room temperature for 10-30 minutes to allow the binding reaction to reach equilibrium.[1]
-
Measurement: Fluorescence polarization is measured using a multilabel plate reader at excitation/emission wavelengths of 480/535 nm.[1]
-
Data Analysis: The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[1]
-
Cell Viability and Cytotoxicity Assays
These assays measure the effect of this compound on cancer cell proliferation and survival.
-
A. MTT Proliferation Assay:
-
Objective: To assess cell metabolic activity as an indicator of cell viability.
-
Protocol Outline:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of this compound concentrations for a specified duration (e.g., 48-72 hours).[2][4][5]
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
Absorbance is read at a specific wavelength (e.g., 570 nm) to quantify the viable cell number.
-
-
-
B. ATP-Lite Luminescence Assay:
-
Objective: To quantify cell viability by measuring intracellular ATP levels.
-
Protocol Outline:
-
Similar to the MTT assay, cells are seeded and treated with this compound.[1]
-
After the treatment period, a cell lysis solution is added to release ATP.
-
A luciferase/luciferin substrate is added, which generates a luminescent signal proportional to the amount of ATP.
-
Luminescence is measured using a luminometer to determine the number of viable cells.[1]
-
-
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Objective: To quantify the induction of apoptosis by this compound.
-
Protocol Outline:
-
Cells are treated with this compound for a defined period (e.g., 24 hours).[1][4]
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic/necrotic cells with compromised membranes.
-
After a brief incubation in the dark, the cells are analyzed by flow cytometry.[4]
-
Mandatory Visualizations: Mechanisms of Action
This compound exerts its cytotoxic effects through multiple signaling pathways, primarily by disrupting the balance of pro- and anti-apoptotic proteins.
Caption: this compound inhibits anti-apoptotic Bcl-2 proteins, leading to apoptosis.
This compound has also been shown to impact signaling pathways crucial for the survival of cancer stem cells (CSCs), a subpopulation of cells often responsible for therapy resistance and relapse.[6][7][8]
Caption: this compound inhibits key survival pathways in cancer stem cells.
A generalized workflow for the initial cytotoxic characterization of a compound like this compound integrates binding, viability, and mechanistic assays.
Caption: A typical experimental workflow for evaluating a Bcl-2 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Sabutoclax, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
(S)-Sabutoclax Induction of Mitochondrial Fragmentation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Sabutoclax, a pan-Bcl-2 family inhibitor, has emerged as a potent anti-cancer agent. Beyond its established role in inducing apoptosis, this compound triggers a unique and rapid mitochondrial fragmentation. This technical guide provides a comprehensive overview of the mechanisms underpinning this compound-induced mitochondrial fragmentation, detailed experimental protocols for its investigation, and a summary of key quantitative data. The information presented herein is intended to equip researchers with the necessary knowledge and tools to effectively study this phenomenon and explore its therapeutic potential.
Mechanism of Action: A Novel Pathway to Mitochondrial Disassembly
This compound, also known as BI-97C1, is a potent inhibitor of multiple anti-apoptotic Bcl-2 family proteins, including Mcl-1, Bcl-xL, Bcl-2, and Bfl-1.[1] Its ability to induce mitochondrial fragmentation represents a departure from classical apoptotic pathways.
The fragmentation induced by this compound occurs upstream of, or independently from, the canonical apoptotic machinery involving Bax and Bak.[2][3][4] This suggests a distinct mechanism of action that does not rely on the formation of mitochondrial outer membrane pores by these pro-apoptotic proteins.
A key feature of this compound-induced mitochondrial fragmentation is its independence from Dynamin-related protein 1 (Drp1)-mediated fission.[2][3] Instead, the process is linked to the impairment of mitochondrial fusion. Evidence points to a time-dependent loss of the long isoforms of Optic Atrophy 1 (OPA1), a critical protein for inner mitochondrial membrane fusion.[2][5] This loss of OPA1 suggests that this compound may enhance its proteolytic processing, thereby tipping the balance from fusion towards a fragmented mitochondrial phenotype.[5]
Furthermore, this mitochondrial fragmentation is a rapid event, preceding other hallmarks of apoptosis such as the loss of mitochondrial membrane potential and the release of cytochrome c.[2][5] Concurrently, there is a significant accumulation of reactive oxygen species (ROS), although the precise role of ROS in this specific fragmentation pathway is still under investigation.[2][3]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound against various Bcl-2 family proteins and its effective concentrations in different cancer cell lines.
| Target Protein | IC50 (μM) |
| Mcl-1 | 0.20 |
| Bcl-xL | 0.31 |
| Bcl-2 | 0.32 |
| Bfl-1 | 0.62 |
Table 1: Inhibitory activity (IC50) of this compound against anti-apoptotic Bcl-2 family proteins. Data sourced from Selleck Chemicals.[1]
| Cell Line | Cancer Type | EC50 (μM) |
| PC-3 | Prostate Cancer | 0.13 |
| H23 | Lung Cancer | 0.56 |
| (unspecified) | Lymphoma | 0.049 |
Table 2: Potency (EC50) of this compound in inducing cell growth inhibition in various human cancer cell lines. Data sourced from Selleck Chemicals.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to study this compound-induced mitochondrial fragmentation.
Assessment of Mitochondrial Fragmentation by Fluorescence Microscopy
Objective: To visualize and quantify changes in mitochondrial morphology in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., H23 non-small cell lung cancer cells)
-
Complete cell culture medium
-
This compound (BI-97C1)
-
MitoTracker™ Red CMXRos (or other suitable mitochondrial stain)
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde (4% in PBS)
-
Mounting medium with DAPI
-
Glass-bottom imaging dishes or coverslips
-
Fluorescence microscope (confocal recommended for higher resolution)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time points (e.g., 2, 4, 6 hours).
-
Mitochondrial Staining: 30 minutes before the end of the treatment, add MitoTracker™ Red CMXRos to the culture medium to a final concentration of 100-200 nM. Incubate at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Acquire images using a fluorescence microscope. For optimal visualization of mitochondrial morphology, use a high-magnification objective (e.g., 60x or 100x oil immersion) and acquire z-stacks to capture the entire mitochondrial network within a cell.
-
Quantification:
-
Open the acquired images in ImageJ/Fiji.
-
Select individual cells for analysis.
-
Convert the mitochondrial channel to a binary image using an appropriate threshold to distinguish mitochondria from the background.
-
Use the "Analyze Particles" function to quantify the number and circularity of mitochondrial fragments. An increase in the number of particles and a shift towards higher circularity indicates fragmentation.
-
Alternatively, use plugins like "Mitochondrial Network Analysis" (MiNA) for a more detailed morphological analysis.
-
Western Blot Analysis of OPA1 Processing
Objective: To assess the effect of this compound on the proteolytic processing of OPA1.
Materials:
-
Treated cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against OPA1
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the treated cell pellets in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation of protein bands is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-OPA1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for the long and short isoforms of OPA1. A decrease in the ratio of long to short isoforms indicates increased processing. Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Measurement of Reactive Oxygen Species (ROS)
Objective: To measure the levels of intracellular ROS following treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS indicator
-
PBS
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density.
-
Treatment: Treat cells with this compound or vehicle control for the desired time points. Include a positive control (e.g., H2O2).
-
Probe Loading: At the end of the treatment period, remove the medium and incubate the cells with H2DCFDA (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with PBS.
-
Measurement:
-
Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity on a flow cytometer.
-
Plate Reader: Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader.
-
-
Analysis: Normalize the fluorescence intensity of the treated samples to the vehicle control. An increase in fluorescence indicates an increase in ROS levels.
Visualizations
Signaling Pathway of this compound-Induced Mitochondrial Fragmentation
Caption: Signaling pathway of this compound-induced mitochondrial fragmentation.
Experimental Workflow for Assessing Mitochondrial Fragmentation
Caption: Experimental workflow for mitochondrial fragmentation analysis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Creating Optimal Western Blot Conditions for OPA1 Isoforms in Skeletal Muscle Cells and Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automatic quantification of mitochondrial fragmentation from two-photon microscope images of mouse brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sabutoclax (BI97C1) and BI112D1, putative inhibitors of MCL-1, induce mitochondrial fragmentation either upstream of or independent of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sabutoclax (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Sabutoclax: A Pan-BCL-2 Inhibitor Targeting the Core of Cancer Resistance—Cancer Stem Cells
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cancer stem cells (CSCs) represent a subpopulation of tumor cells with the ability to self-renew and differentiate, driving tumor initiation, metastasis, and therapeutic resistance. A key survival mechanism for these cells is the evasion of apoptosis, often mediated by the overexpression of anti-apoptotic B-cell lymphoma 2 (BCL-2) family proteins. (S)-Sabutoclax, a potent pan-BCL-2 inhibitor, has emerged as a promising therapeutic agent that directly targets this vulnerability. This technical guide provides an in-depth analysis of the mechanism of action of this compound in eliminating CSCs, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction: The Challenge of Cancer Stem Cells
CSCs are a significant hurdle in achieving long-term remission in cancer patients. Their quiescent nature and efficient DNA repair mechanisms render them resistant to conventional chemotherapies and radiotherapies, which primarily target rapidly dividing cells. Furthermore, their ability to regenerate the bulk tumor population from a small number of cells is a major contributor to disease relapse. A critical survival strategy employed by CSCs is the upregulation of anti-apoptotic BCL-2 family proteins, including BCL-2, BCL-xL, MCL-1, and BFL-1.[1][2] These proteins sequester pro-apoptotic proteins like BIM, BAX, and BAK, thereby preventing the initiation of the intrinsic apoptotic cascade.
This compound: Mechanism of Action Against Cancer Stem Cells
This compound is a small molecule antagonist that binds to the BH3-binding groove of multiple anti-apoptotic BCL-2 family proteins with high affinity.[1] This competitive inhibition liberates pro-apoptotic proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and subsequent activation of the caspase cascade, culminating in apoptosis.[1][2]
Direct Induction of Apoptosis in CSCs
By broadly targeting anti-apoptotic BCL-2 proteins, this compound effectively circumvents the redundancy that can lead to resistance to more selective BCL-2 inhibitors. This pan-inhibitory activity is crucial for inducing apoptosis in CSCs, which often co-express multiple anti-apoptotic proteins to ensure their survival.
Inhibition of Key CSC Survival Pathways
Beyond its direct pro-apoptotic effects, this compound has been shown to modulate critical signaling pathways that are essential for the maintenance and survival of CSCs.
The Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key regulator of CSC self-renewal and chemoresistance.[1][3] this compound has been demonstrated to downregulate this pathway, thereby reducing the expression of downstream target genes involved in CSC maintenance.[1]
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling cascade that promotes cell survival, proliferation, and resistance to apoptosis in CSCs. Evidence suggests that this compound can also inhibit this pathway, further contributing to its anti-CSC activity.
Quantitative Data: Efficacy of this compound
The following tables summarize the quantitative data from various studies, demonstrating the efficacy of this compound in targeting cancer cells and CSCs.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | 1.8 ± 0.2 | [1] |
| Hs 578T/Dox | Doxorubicin-resistant Breast Cancer | 2.5 ± 0.3 | [1] |
Table 2: Effect of this compound on Cancer Stem Cell Population and Sphere Formation
| Cell Line | Parameter | Treatment | Result | Reference |
| MCF-7/ADR | CD44+/CD24- CSC Population | 1 µM this compound | Significant decrease | [1] |
| Hs 578T/Dox | CD44+/CD24- CSC Population | 1 µM this compound | Significant decrease | [1] |
| MCF-7/ADR | Sphere Formation | 1 µM this compound | Significant reduction | [1] |
| Hs 578T/Dox | Sphere Formation | 1 µM this compound | Significant reduction | [1] |
Table 3: Modulation of BCL-2 Family and Signaling Proteins by this compound
| Cell Line | Protein | Treatment | Change in Expression/Activity | Reference |
| MCF-7/ADR | p-STAT3 (Tyr705) | 1 µM this compound | Decreased | [1] |
| Hs 578T/Dox | p-STAT3 (Tyr705) | 1 µM this compound | Decreased | [1] |
| MCF-7/ADR | BCL-2 | 1 µM this compound | Decreased | [1] |
| MCF-7/ADR | MCL-1 | 1 µM this compound | Decreased | [1] |
| MCF-7/ADR | BCL-xL | 1 µM this compound | Decreased | [1] |
| MCF-7/ADR | Bax | 1 µM this compound | Increased | [1] |
| MCF-7/ADR | Bim | 1 µM this compound | Increased | [1] |
| MCF-7/ADR | PUMA | 1 µM this compound | Increased | [1] |
| MCF-7/ADR | Caspase-3/7 Activity | 1 µM this compound | Increased | [1] |
| MCF-7/ADR | Caspase-9 Activity | 1 µM this compound | Increased | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound against CSCs.
Cell Culture
Chemoresistant breast cancer cell lines (e.g., MCF-7/ADR, Hs 578T/Dox) are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and the appropriate concentration of the chemotherapeutic agent to maintain the resistant phenotype.
Sphere Formation Assay
-
Cell Preparation: Single-cell suspensions are prepared from cell cultures.
-
Plating: Cells are plated at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates.
-
Media: Cells are cultured in serum-free DMEM/F12 medium supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL).
-
Treatment: this compound is added to the media at the desired concentrations.
-
Incubation: Plates are incubated for 7-10 days to allow for sphere formation.
-
Quantification: The number and size of spheres (e.g., >50 µm in diameter) are quantified using a microscope.
Flow Cytometry for CSC Markers
-
Cell Preparation: Cells are harvested and washed with PBS.
-
Antibody Staining: Cells are incubated with fluorescently labeled antibodies against CSC surface markers (e.g., CD44-FITC and CD24-PE) for 30 minutes on ice.
-
Washing: Cells are washed to remove unbound antibodies.
-
Analysis: The percentage of the CD44+/CD24- cell population is determined using a flow cytometer.
Western Blot Analysis
-
Protein Extraction: Whole-cell lysates are prepared using RIPA buffer.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., BCL-2, MCL-1, p-STAT3, STAT3, p-AKT, AKT, and β-actin).
-
Secondary Antibody Incubation: The membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with chemoresistant breast cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound (e.g., intraperitoneal injection) or vehicle control.
-
Monitoring: Tumor volume is measured regularly.
-
Endpoint: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for CSC markers and signaling proteins).
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of this compound-induced apoptosis.
Caption: Inhibition of CSC survival pathways by this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of therapies targeting the fundamental mechanisms of cancer resistance. Its ability to induce apoptosis in CSCs by broadly inhibiting anti-apoptotic BCL-2 family proteins and to disrupt key CSC survival pathways provides a multi-pronged attack against this resilient cell population. The preclinical data strongly support the continued investigation of this compound, both as a monotherapy and in combination with conventional chemotherapeutics, to improve treatment outcomes and overcome therapeutic resistance in a variety of cancers. Further research should focus on elucidating the full spectrum of its molecular targets and on identifying predictive biomarkers to guide its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. A Reliable Parameter to Standardize the Scoring of Stem Cell Spheres | PLOS One [journals.plos.org]
- 3. Sabutoclax, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
(S)-Sabutoclax: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
(S)-Sabutoclax is a potent pan-Bcl-2 family inhibitor, targeting anti-apoptotic proteins including Bcl-xL, Bcl-2, Mcl-1, and Bfl-1, thereby inducing apoptosis in various cancer cell lines. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its cytotoxic and pro-apoptotic effects.
Data Presentation
This compound Inhibitory Activity
| Target Protein | IC50 (μM) |
| Mcl-1 | 0.20 |
| Bcl-xL | 0.31 |
| Bcl-2 | 0.32 |
| Bfl-1 | 0.62 |
This compound Efficacy in Human Cancer Cell Lines
| Cell Line Type | EC50 (μM) |
| Lymphoma | 0.049 |
| Prostate Cancer | 0.13 |
| Lung Cancer | 0.56 |
| Human H460 cells | 0.78 |
| Human PC3 cells | 4.64 |
Signaling Pathways
This compound exerts its pro-apoptotic effects by inhibiting the Bcl-2 family of anti-apoptotic proteins. This inhibition leads to the activation of Bax and Bak, culminating in the mitochondrial (intrinsic) pathway of apoptosis. Furthermore, this compound has been shown to down-regulate the IL-6/STAT3 and PI3K/Akt signaling pathways, which are crucial for cancer cell survival and proliferation.[1][2]
Caption: this compound induced signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cell culture.
Experimental Workflow Overview
Caption: General experimental workflow.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.[1][3] The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.[4][5]
-
Cell Adhesion: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[6]
-
Formazan Solubilization: Carefully remove the medium without disturbing the formazan crystals. Add 100-200 µL of DMSO to each well and shake the plate gently for 10-15 minutes to dissolve the crystals.[6][7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.[8] Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cells and resuspend the pellet.
-
Adherent cells: Gently detach the cells using trypsin, wash once with serum-containing media, and then centrifuge.[8]
-
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution).[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[8][9]
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis of Bcl-2 Family Proteins
This protocol is for detecting changes in the expression of Bcl-2 family proteins and caspase cleavage following treatment with this compound.
Materials:
-
6-well or 10 cm cell culture dishes
-
This compound stock solution (in DMSO)
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., against Bcl-2, Mcl-1, cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.[10][11] Scrape adherent cells and collect the lysate.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10][12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
References
- 1. google.com [google.com]
- 2. TUNEL Apoptosis Assay (Chromogenic) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. google.com [google.com]
- 7. Hypericin Photodynamic Therapy Induces Cytotoxicity and Modulates Cytokine Secretion in MCF-7 Breast Cancer Cells [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. origene.com [origene.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for (S)-Sabutoclax in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
(S)-Sabutoclax, also known as BI-97C1, is a potent pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Mcl-1, Bcl-2, Bcl-xL, and Bfl-1.[1][2][3] By blocking these proteins, this compound promotes programmed cell death (apoptosis) in cancer cells, making it a promising agent for cancer therapy.[4] These application notes provide a summary of its use, dosage, and administration in preclinical mouse xenograft models, offering a foundation for researchers designing in vivo studies.
Data Presentation: Quantitative Summary of this compound in Mouse Xenograft Models
The following tables summarize the quantitative data from various preclinical studies using this compound in different cancer models.
Table 1: this compound Monotherapy in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dosage | Administration Route & Schedule | Key Outcomes |
| Prostate Cancer | PC-3 | Male athymic nude mice | 2, 5, and 10 mg/kg | Intravenous (IV), three times weekly | Dose-dependent reduction in tumor volume.[5][6] |
| Prostate Cancer | C4-2 | Nude mice | Not specified | Not specified | Significant tumor volume reduction.[6] |
| Prostate Cancer (Bone Metastasis) | ARCaPM-luc | Male nude mice | Not specified | Not specified | Reduced size of bone lesions.[5][6] |
| Pancreatic Cancer | M2182 | Athymic nude mice | 1-5 mg/kg | Intraperitoneal (IP), every two days for 18 days | Reduced tumor growth.[2] |
Table 2: this compound Combination Therapy in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Combination Agent & Dosage | This compound Dosage | Administration Route & Schedule | Key Outcomes |
| Prostate Cancer | PC-3 | Male athymic nude mice | Docetaxel (12.5 mg/kg) | 2.0 mg/kg | Docetaxel: IP, once weekly; this compound: IV, three times weekly | Significant synergistic tumor growth suppression.[5] |
| Breast Cancer | Chemoresistant breast cancer cell lines | Nude mice | Chemotherapeutic agents (e.g., doxorubicin, etoposide) | Not specified | Not specified | Strong synergistic antiproliferative effects.[7][8] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Prostate Cancer (PC-3 cells)
This protocol is based on studies evaluating the efficacy of this compound as a single agent and in combination with docetaxel.[5]
Materials:
-
PC-3 human prostate cancer cells
-
RPMI-1640 media with supplements
-
Matrigel
-
Male athymic nude mice (6-8 weeks old)
-
This compound
-
Vehicle control (e.g., DMSO, PEG300, Tween80, ddH2O)[9]
-
Docetaxel (for combination studies)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture PC-3 cells in RPMI-1640 medium. On the day of injection, harvest cells and resuspend them in a 1:1 solution of Matrigel and RPMI-1640 media at a concentration of 2 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 106 cells) into the hind flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers. The formula (length x width2) / 2 can be used to calculate tumor volume.
-
Group Allocation: Once tumors reach a mean volume of 150-200 mm3, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, docetaxel, combination therapy).
-
Drug Administration:
-
Vehicle Control: Administer the vehicle solution following the same schedule as the treatment groups.
-
This compound Monotherapy: Administer this compound intravenously at doses of 2, 5, or 10 mg/kg three times a week.[5]
-
Combination Therapy: Administer docetaxel at 12.5 mg/kg intraperitoneally once a week and this compound at 2.0 mg/kg intravenously three times a week.[5] To account for the stress of injections, control and single-agent groups should receive vehicle injections on the days the combination group receives its respective treatments.[6]
-
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Protocol 2: Orthotopic Xenograft Model for Prostate Cancer Bone Metastasis (ARCaPM-luc cells)
This protocol is designed to assess the efficacy of this compound on tumors grown in a clinically relevant metastatic site.[5][6]
Materials:
-
ARCaPM-luc human prostate cancer cells (luciferase-expressing)
-
Male nude mice
-
This compound
-
Vehicle control
-
Bioluminescence imaging system
Procedure:
-
Cell Preparation: Culture ARCaPM-luc cells as per standard protocols.
-
Tumor Implantation: Perform bilateral intratibial injections of ARCaPM-luc cells into the mice to establish bone xenografts.
-
Tumor Growth Monitoring: Monitor tumor establishment and growth using longitudinal luciferase imaging.
-
Treatment Initiation: Begin treatment with this compound or vehicle control one week after tumor cell injection.
-
Drug Administration: Administer this compound according to the desired dosage and schedule.
-
Efficacy Evaluation: Continue to monitor tumor burden via bioluminescence imaging. At the end of the study, tibial bones can be harvested for further analysis.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to apoptosis and inhibition of cancer stem cells.
Experimental Workflow for a Subcutaneous Xenograft Study
Caption: A typical workflow for evaluating this compound efficacy in a mouse subcutaneous xenograft model.
References
- 1. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Drug: Sabutoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Sabutoclax, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sabutoclax, a Mcl-1 Antagonist, Inhibits Tumorigenesis in Transgenic Mouse and Human Xenograft Models of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. | BioWorld [bioworld.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Quantifying Apoptosis Induced by (S)-Sabutoclax Using Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for inducing apoptosis in cancer cells using (S)-Sabutoclax, a pan-Bcl-2 family inhibitor, and subsequently quantifying the apoptotic cell population using an Annexin V-based flow cytometry assay. This compound targets multiple anti-apoptotic Bcl-2 proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, making it a potent inducer of the intrinsic apoptotic pathway.[1][2][3][4][5][6][7] The Annexin V assay allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells, providing a robust method for evaluating the cytotoxic efficacy of this compound.[8][9][10][11]
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[12] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, with anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) preventing cell death and pro-apoptotic members (e.g., Bax, Bak) promoting it.[4][13] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and therapeutic resistance.[1][13]
This compound is a small molecule inhibitor that binds to the BH3-binding groove of multiple anti-apoptotic Bcl-2 family proteins, thereby unleashing the pro-apoptotic effectors and triggering the mitochondrial pathway of apoptosis.[1][2][3] This application note details a reliable method to assess the pro-apoptotic activity of this compound using the Annexin V apoptosis assay.
The principle of the Annexin V assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[8][9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[8][9][14] Co-staining with a viability dye, such as Propidium Iodide (PI) or 7-AAD, allows for the distinction between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[9][10]
Data Presentation
Table 1: this compound Target Profile and In Vitro Efficacy
| Target Protein | IC50 (μM) | Cell Line Examples for Efficacy Testing | EC50 (μM) | Reference |
| Mcl-1 | 0.20 | Human Prostate Cancer (PC-3) | 0.13 | [3] |
| Bcl-xL | 0.31 | Human Lung Cancer (H23) | 0.56 | [3][15] |
| Bcl-2 | 0.32 | Human Lymphoma (Raji) | 0.049 | [3] |
| Bfl-1 | 0.62 | Chemoresistant Breast Cancer Lines | Varies | [1][2] |
Note: IC50 and EC50 values can vary depending on the cell line and assay conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for the specific cell line being used.
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits anti-apoptotic Bcl-2 proteins, leading to Bax/Bak activation and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Sabutoclax, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Drug: Sabutoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. mdpi.com [mdpi.com]
- 8. kumc.edu [kumc.edu]
- 9. bosterbio.com [bosterbio.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 12. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 13. What are Bcl-2 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Annexin V | AAT Bioquest [aatbio.com]
- 15. Sabutoclax (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Mitochondrial Fragmentation after (S)-Sabutoclax Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring mitochondrial fragmentation induced by (S)-Sabutoclax, a potent pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1] The protocols outlined below detail methods for cell culture and treatment, fluorescence microscopy of mitochondria, quantitative image analysis, and complementary biochemical assays to provide a multi-faceted approach to characterizing the effects of this compound on mitochondrial morphology and function.
This compound has been shown to induce mitochondrial fragmentation as an early event in its mechanism of action, often preceding canonical markers of apoptosis such as the loss of mitochondrial membrane potential.[1][2] This makes the analysis of mitochondrial morphology a critical component in understanding the cellular response to this compound.
Signaling Pathway: this compound Induced Mitochondrial Fragmentation
This compound, as a pan-Bcl-2 family inhibitor, disrupts the function of anti-apoptotic proteins, including Mcl-1.[1] This inhibition leads to a time-dependent loss of Optic Atrophy 1 (OPA1), a key protein involved in mitochondrial inner membrane fusion.[1][2] The reduction in OPA1 impairs mitochondrial fusion, tipping the dynamic balance towards fission and resulting in a fragmented mitochondrial network.[1][3] This fragmentation is also associated with an increase in mitochondrial reactive oxygen species (ROS).[1][2]
Experimental Workflow
The overall workflow for measuring mitochondrial fragmentation after this compound treatment involves several key stages, from cell preparation to data analysis.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating cultured cells with this compound to induce mitochondrial fragmentation.
Materials:
-
Cell line of interest (e.g., H23, HeLa, MCF7)
-
Complete cell culture medium
-
This compound (BI-97C1)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture plates or coverslips
Procedure:
-
Cell Seeding: Seed cells onto appropriate culture vessels (e.g., glass-bottom dishes or coverslips for microscopy) at a density that will result in 50-70% confluency at the time of treatment.
-
Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Treatment:
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration. A typical starting concentration is 10 µM.[1] A vehicle control using an equivalent concentration of DMSO should be included.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period. Mitochondrial fragmentation can be observed as early as 2-4 hours post-treatment.[1] A time-course experiment (e.g., 0, 2, 4, 6, 8 hours) is recommended to determine the optimal time point for your cell line.
-
| Parameter | Recommended Range | Reference |
| This compound Concentration | 1-10 µM | [1] |
| Incubation Time | 2-8 hours | [1] |
| Cell Confluency | 50-70% | General cell culture practice |
Protocol 2: Live-Cell Staining of Mitochondria
This protocol details the staining of mitochondria in live cells using MitoTracker dyes for subsequent fluorescence microscopy.
Materials:
-
MitoTracker Red CMXRos or MitoTracker Deep Red FM
-
Anhydrous DMSO
-
Serum-free cell culture medium or appropriate buffer (e.g., PBS)
Procedure:
-
MitoTracker Stock Solution: Prepare a 1 mM stock solution of the MitoTracker dye in anhydrous DMSO.[4] Aliquot and store at -20°C, protected from light.
-
Staining Solution Preparation:
-
On the day of the experiment, warm the MitoTracker stock solution to room temperature.
-
Dilute the stock solution in pre-warmed (37°C) serum-free medium or buffer to a final working concentration. The recommended concentration range is 25-500 nM.[5] For initial experiments, a concentration of 200 nM is a good starting point.[1]
-
-
Staining:
-
Remove the culture medium from the cells treated with this compound and the vehicle control.
-
Add the pre-warmed staining solution to the cells.
-
Incubate for 15-45 minutes at 37°C in the dark.[5]
-
Replace the staining solution with fresh, pre-warmed complete culture medium.
-
Proceed immediately to fluorescence microscopy.
-
| Parameter | Recommended Value | Reference |
| MitoTracker Dye | MitoTracker Red CMXRos or Deep Red FM | [1][4] |
| Working Concentration | 25-500 nM | [5] |
| Incubation Time | 15-45 minutes | [5] |
| Incubation Temperature | 37°C | [5] |
Protocol 3: Fluorescence Microscopy and Image Acquisition
This protocol provides guidelines for acquiring high-quality images of stained mitochondria for subsequent analysis.
Equipment:
-
Fluorescence microscope (confocal or widefield with deconvolution capabilities)
-
Appropriate filter sets for the chosen MitoTracker dye
-
Immersion oil (if using an oil-immersion objective)
Procedure:
-
Microscope Setup: Turn on the microscope and allow the light source to warm up.
-
Image Acquisition:
-
Place the sample on the microscope stage.
-
Using a high-magnification objective (e.g., 60x or 100x oil immersion), bring the cells into focus.
-
Acquire images of the mitochondria using the appropriate fluorescence channel.
-
Capture images from multiple random fields of view for each condition (vehicle control and this compound treated) to ensure a representative sample.
-
Ensure that the exposure time is set to avoid saturation of the signal.
-
For 3D analysis, acquire a z-stack of images.
-
Protocol 4: Quantitative Image Analysis of Mitochondrial Morphology
This section describes two common approaches for quantifying mitochondrial fragmentation using ImageJ/Fiji and CellProfiler.
ImageJ/Fiji Analysis
ImageJ is a powerful, open-source image processing program. The following is a general workflow for analyzing mitochondrial morphology.
Procedure:
-
Image Pre-processing:
-
Open the acquired image in ImageJ/Fiji.
-
Convert the image to 8-bit grayscale.
-
Apply a background subtraction (e.g., Rolling Ball background subtraction) to reduce noise.
-
Enhance local contrast if necessary (e.g., using CLAHE - Contrast Limited Adaptive Histogram Equalization).
-
-
Thresholding:
-
Apply a threshold to the image to create a binary representation of the mitochondria (e.g., Image > Adjust > Threshold). Manual or automated thresholding methods can be used.
-
-
Analysis:
-
Use the Analyze > Analyze Particles function to measure various morphological parameters of the identified mitochondria. Key parameters to measure include:
-
Count: The number of individual mitochondria.
-
Area: The size of each mitochondrion.
-
Circularity: A measure of how close the shape is to a perfect circle (a value of 1.0 indicates a perfect circle).
-
Aspect Ratio: The ratio of the major to the minor axis of the object's fitted ellipse.
-
Form Factor: Calculated as (4 * π * Area) / (Perimeter^2). A value of 1.0 represents a perfect circle.
-
-
-
Data Interpretation: An increase in the number of mitochondria, a decrease in the average area, and an increase in circularity or form factor are indicative of mitochondrial fragmentation.
| Parameter | Interpretation of Increase | Interpretation of Decrease |
| Mitochondrial Count | Increased Fragmentation | More Elongated/Networked |
| Average Area | More Elongated/Networked | Increased Fragmentation |
| Circularity/Form Factor | Increased Fragmentation (more circular) | More Elongated/Networked |
CellProfiler Analysis
CellProfiler is a free, open-source software for high-throughput image analysis. A typical pipeline for mitochondrial fragmentation analysis is as follows:
Pipeline Modules:
-
LoadImages: Load the images of the stained mitochondria.
-
IdentifyPrimaryObjects: Identify the nuclei if a nuclear stain is used (optional but recommended for cell-by-cell analysis).
-
IdentifySecondaryObjects: Identify the cell boundaries based on the mitochondrial stain or a whole-cell stain.
-
IdentifyTertiaryObjects: Define the cytoplasm by subtracting the nucleus from the cell area.
-
IdentifyPrimaryObjects (Mitochondria): Identify the mitochondria within the cytoplasm. This step involves thresholding and object segmentation.
-
MeasureObjectSizeShape: Measure the desired morphological features of the identified mitochondria, such as area, perimeter, form factor, and circularity.
-
ExportToSpreadsheet: Export the quantitative data for further analysis.
Protocol 5: Complementary Biochemical Assays
To further characterize the effects of this compound on mitochondrial function, biochemical assays for ATP levels and reactive oxygen species (ROS) production can be performed.
Measurement of Cellular ATP Levels
While some studies have shown that this compound-induced fragmentation does not significantly deplete total cellular ATP, it is a valuable parameter to assess overall cellular energy status.[1][2]
Materials:
-
Commercially available ATP assay kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Treat cells with this compound as described in Protocol 1.
-
At the end of the treatment period, lyse the cells according to the ATP assay kit manufacturer's instructions.
-
Measure the luminescence of the samples using a luminometer.
-
Calculate the ATP concentration based on a standard curve.
-
Normalize the ATP levels to the total protein concentration of each sample.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This compound treatment has been associated with an increase in mitochondrial ROS.[1][2]
Materials:
-
MitoSOX Red mitochondrial superoxide indicator
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Treat cells with this compound as described in Protocol 1.
-
Towards the end of the treatment period, load the cells with MitoSOX Red (typically 5 µM for 10-30 minutes at 37°C), following the manufacturer's protocol.[1]
-
Wash the cells with warm buffer.
-
Measure the fluorescence intensity using a suitable instrument. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.
| Assay | Key Finding with this compound | Reference |
| ATP Levels | Not significantly altered | [1][2] |
| Mitochondrial ROS | Significantly increased | [1][2] |
By following these detailed application notes and protocols, researchers can effectively and quantitatively measure mitochondrial fragmentation and associated functional changes induced by this compound treatment. This comprehensive approach will provide valuable insights into the compound's mechanism of action and its impact on mitochondrial dynamics.
References
- 1. Sabutoclax (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sabutoclax (BI97C1) and BI112D1, putative inhibitors of MCL-1, induce mitochondrial fragmentation either upstream of or independent of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced OPA1, Mitochondrial Fragmentation and Increased Susceptibility to Apoptosis in Granular Corneal Dystrophy Type 2 Corneal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emulatebio.com [emulatebio.com]
- 5. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Caspase-3/7 Activation Assay Using (S)-Sabutoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Sabutoclax, a potent pan-Bcl-2 family inhibitor, has emerged as a significant agent in cancer research due to its ability to induce apoptosis in various cancer cell lines. It targets anti-apoptotic proteins including Mcl-1, Bcl-2, Bcl-xL, and Bfl-1. The inhibition of these proteins triggers the intrinsic apoptotic pathway, culminating in the activation of executioner caspases, primarily Caspase-3 and Caspase-7. These caspases are key mediators of programmed cell death, cleaving essential cellular substrates and leading to the characteristic morphological and biochemical hallmarks of apoptosis.
This document provides detailed application notes and protocols for the robust measurement of Caspase-3/7 activation in response to this compound treatment. The methodologies described herein are designed to offer a reliable and reproducible means to quantify the pro-apoptotic efficacy of this compound in a laboratory setting.
Principle of the Assay
The Caspase-3/7 activation assay is a widely used method to quantify apoptosis. Commercially available kits, such as the Caspase-Glo® 3/7 Assay, provide a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated Caspase-3 and Caspase-7. Upon cleavage, a substrate for luciferase (aminoluciferin) is released, leading to the generation of a luminescent signal that is directly proportional to the amount of active Caspase-3/7 in the sample. This "add-mix-measure" format offers a simple and sensitive method for quantifying apoptosis.
This compound: A Pan-Bcl-2 Inhibitor
This compound functions as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins. This action prevents the sequestration of pro-apoptotic proteins like Bim, Bak, and Bax, leading to their activation. Activated Bak and Bax oligomerize at the outer mitochondrial membrane, inducing mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome, in turn, activates the initiator caspase, Caspase-9, which then cleaves and activates the executioner Caspases-3 and -7, thereby committing the cell to apoptosis.
Data Presentation
The following tables summarize the inhibitory concentrations of this compound in various cancer cell lines, providing a reference for selecting appropriate concentrations for inducing Caspase-3/7 activation.
Table 1: Inhibitory Concentrations (IC50/EC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| H460 | Lung Cancer | 0.78 | |
| PC3 | Prostate Cancer | 4.64 | |
| Lymphoma | Lymphoma | 0.049 | |
| MCF-7/A02 | Breast Cancer | Not specified | |
| CALDOX | Breast Cancer | Not specified | |
| LNCaP | Prostate Cancer | Not specified | |
| DuCaP | Prostate Cancer | Not specified | |
| PANC-1 | Pancreatic Cancer | Not specified | |
| AsPC-1 | Pancreatic Cancer | Not specified | |
| MIA PaCa-2 | Pancreatic Cancer | Not specified | |
| BxPC-3 | Pancreatic Cancer | Not specified |
Experimental Protocols
This section provides a detailed protocol for a luminescent-based Caspase-3/7 activation assay using a commercially available kit, such as the Caspase-Glo® 3/7 Assay, following treatment of adherent cancer cells with this compound.
Materials
-
This compound
-
Selected cancer cell line (e.g., PC3, H460, MCF-7)
-
Complete cell culture medium
-
96-well white-walled, clear-bottom tissue culture plates
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Protocol
1. Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells in a 96-well white-walled, clear-bottom plate at a density of 5,000-20,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 10 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Include wells with untreated cells as a negative control and consider a positive control for apoptosis induction (e.g., staurosporine).
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined through a time-course experiment.
3. Caspase-3/7 Activity Measurement:
-
Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plate to room temperature for at least 30 minutes before use.
-
Prepare the Caspase-Glo® 3/7 working solution according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
4. Data Analysis:
-
Subtract the average luminescence value of the blank wells (medium and reagent only) from all experimental wells.
-
Calculate the fold change in Caspase-3/7 activity by dividing the average luminescence of the this compound-treated wells by the average luminescence of the vehicle-treated control wells.
-
Plot the fold change in Caspase-3/7 activity against the concentration of this compound to generate a dose-response curve.
Mandatory Visualizations
Signaling Pathway
Application Note and Protocol: Competitive Fluorescence Polarization Assay for Bcl-2 Binding of (S)-Sabutoclax
Audience: Researchers, scientists, and drug development professionals.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells.[1] Anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Mcl-1, are often overexpressed in cancer cells, contributing to tumor survival and resistance to chemotherapy.[1][2] These proteins exert their pro-survival function by binding to and sequestering pro-apoptotic proteins, particularly the BH3-only proteins and the effectors Bax and Bak.[3][4] This makes the development of small molecule inhibitors that disrupt these protein-protein interactions a key strategy in cancer therapy.[1]
(S)-Sabutoclax (also known as BI-97C1) is a potent pan-Bcl-2 inhibitor that targets multiple anti-apoptotic Bcl-2 family members.[5][6][7] Quantifying the binding affinity of such inhibitors is crucial for their development and characterization. The competitive fluorescence polarization (FP) assay is a robust, homogeneous, and high-throughput method for measuring these interactions in solution.[8][9][10]
This application note provides a detailed protocol for a competitive fluorescence polarization assay to determine the binding affinity of this compound to the Bcl-2 protein. The assay relies on the displacement of a fluorescently labeled peptide derived from a BH3 domain of a pro-apoptotic protein (the "tracer") from Bcl-2 by a competing unlabeled inhibitor.[11]
Bcl-2 Signaling Pathway in Apoptosis
The Bcl-2 family of proteins are key regulators of the intrinsic pathway of apoptosis. Anti-apoptotic proteins like Bcl-2 prevent apoptosis by binding to and inhibiting the pro-apoptotic effector proteins Bax and Bak. The BH3-only proteins act as sensors of cellular stress and can induce apoptosis by either directly activating Bax and Bak or by binding to and neutralizing the anti-apoptotic Bcl-2 proteins, thereby liberating Bax and Bak to trigger mitochondrial outer membrane permeabilization (MOMP).[1][3][4] This leads to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.
Principle of the Competitive Fluorescence Polarization Assay
Fluorescence polarization measures the change in the rotational speed of a fluorescent molecule.[8] A small fluorescently labeled tracer (e.g., a FITC-labeled BH3 peptide) tumbles rapidly in solution, resulting in the emission of depolarized light and a low FP value.[11][12] When the tracer binds to a much larger protein like Bcl-2, its rotation is significantly slowed. This leads to the emission of more polarized light and a high FP value.[11][12] In a competitive assay, an unlabeled inhibitor like this compound competes with the tracer for the same binding site on Bcl-2. As the concentration of the inhibitor increases, it displaces the tracer, causing the tracer to tumble freely again and resulting in a dose-dependent decrease in the FP signal.[13]
Experimental Workflow
The experimental workflow for the competitive FP assay is straightforward and amenable to high-throughput screening.[10] It involves the preparation of reagents, incubation of the assay components, and measurement of fluorescence polarization.
Materials and Reagents
| Reagent/Material | Specification |
| Protein | Recombinant Human Bcl-2 Protein (GST-tagged) |
| Tracer | FITC-labeled Bak BH3 peptide |
| Inhibitor | This compound |
| Assay Buffer | 50 mM Tris (pH 7.5), 150 mM NaCl, 0.1% BSA, 5 mM DTT |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Plate | Black, flat-bottom, low-binding 96- or 384-well plates |
| Instrument | Fluorescence polarization plate reader |
Detailed Experimental Protocol
This protocol is adapted from established methods for measuring Bcl-2 family protein interactions.[6][14]
1. Reagent Preparation: a. Assay Buffer: Prepare the assay buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA, 5 mM DTT) and keep it on ice. b. Bcl-2 Protein Stock: Prepare a 2X working stock of Bcl-2 protein (e.g., 100 nM) in assay buffer. The final concentration in the assay will be 50 nM. c. Tracer Stock: Prepare a 10X working stock of FITC-labeled Bak BH3 peptide (e.g., 150 nM) in assay buffer. The final concentration will be 15 nM. d. This compound Dilution Series: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to create a 2X concentration series. Ensure the final DMSO concentration in the assay does not exceed 1-2%.
2. Assay Procedure: a. Add 50 µL of the 2X this compound dilution series to the wells of a black 96-well plate. Include wells for controls:
- Negative Control (High FP): 50 µL of assay buffer with DMSO (no inhibitor).
- Positive Control (Low FP): 50 µL of a known potent Bcl-2 inhibitor or a high concentration of a competing unlabeled peptide.
- Tracer Only Control (Background FP): 50 µL of assay buffer with DMSO. b. Add 25 µL of the 2X Bcl-2 protein stock (e.g., 100 nM) to all wells except the "Tracer Only" control. To the "Tracer Only" wells, add 25 µL of assay buffer. c. Mix gently and incubate for 15 minutes at room temperature. d. Add 25 µL of the 10X FITC-Bak BH3 peptide stock (e.g., 150 nM) to all wells. The final volume will be 100 µL. e. Mix the plate gently and incubate for at least 30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium. f. Measure the fluorescence polarization on a suitable plate reader. Set the excitation wavelength to ~485 nm and the emission wavelength to ~535 nm for FITC.
Data Analysis and Presentation
-
Calculate Percent Inhibition: The raw millipolarization (mP) values are used to calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_tracer_only) / (mP_no_inhibitor - mP_tracer_only)])
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer.[6][15]
-
Calculate Ki: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires the dissociation constant (Kd) of the fluorescent tracer for Bcl-2. Ki = IC50 / (1 + ([Tracer] / Kd_tracer))
Quantitative Data Summary
The binding affinities of this compound for various anti-apoptotic Bcl-2 family members have been determined using fluorescence polarization assays.[6][16]
| Compound | Target Protein | Binding Affinity (IC50 / Ki) | Reference |
| This compound (BI-97C1) | Bcl-2 | 0.32 µM (IC50) | [6][16] |
| Bcl-xL | 0.31 µM (IC50) | [6][16] | |
| Mcl-1 | 0.20 µM (IC50) | [6][16] | |
| Bfl-1 (A1) | 0.62 µM (IC50) | [6][16] | |
| ABT-263 (Navitoclax) | Bcl-2 | < 1 nM (Ki) | [16] |
| Bcl-xL | < 1 nM (Ki) | [16] | |
| Bcl-w | < 1 nM (Ki) | [16] |
The competitive fluorescence polarization assay is a powerful and efficient method for characterizing the binding of inhibitors like this compound to Bcl-2.[11] Its homogeneous format, high-throughput capability, and quantitative nature make it an indispensable tool in drug discovery and development for targeting the Bcl-2 family of proteins in cancer research.[2][10] This protocol provides a robust framework for researchers to assess the potency and selectivity of novel Bcl-2 inhibitors.
References
- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bcl-2 Pathway | GeneTex [genetex.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Figure 2: [Diagram of a fluorescence polarization...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitors of the anti-apoptotic Bcl-2 proteins: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Efficacy of (S)-Sabutoclax and Doxorubicin in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breast cancer remains a significant global health challenge, with drug resistance and tumor recurrence posing major obstacles to successful treatment. Combination therapy, utilizing agents with distinct mechanisms of action, is a promising strategy to enhance therapeutic efficacy and overcome resistance. This document outlines the application and protocols for the combined use of (S)-Sabutoclax, a pan-Bcl-2 family inhibitor, and doxorubicin, a conventional chemotherapeutic agent, in breast cancer cells.
This compound functions by targeting anti-apoptotic Bcl-2 family proteins (such as Bcl-2, Bcl-xL, and Mcl-1), which are frequently overexpressed in cancer cells, leading to the reactivation of the intrinsic apoptotic pathway.[1] Doxorubicin exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, ultimately triggering DNA damage and apoptosis.[2] The combination of these two agents has been shown to induce strong synergistic antiproliferative effects in breast cancer cells, offering a compelling rationale for further investigation and development.[1]
These notes provide detailed protocols for key experiments to evaluate the synergistic effects of this compound and doxorubicin, along with data presentation tables and visualizations of the underlying signaling pathways. While direct quantitative data for the this compound and doxorubicin combination is emerging, this document leverages analogous data from studies combining the Bcl-2 inhibitor ABT-199 (Venetoclax) with doxorubicin in triple-negative breast cancer cells to provide a representative framework.[3]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin Combination in Breast Cancer Cell Lines
| Cell Line | Drug Combination | IC50 (µM) | Combination Index (CI) | Synergy |
| MCF-7 | Doxorubicin + this compound (representative) | 0.012 (Doxorubicin) | < 1 | Synergistic |
| MDA-MB-231 | Doxorubicin + ABT-199 (analogous) | Not explicitly provided | Synergistic | Synergistic |
| BT-549 | Doxorubicin + ABT-199 (analogous) | Not explicitly provided | Synergistic | Synergistic |
*Data for MCF-7 is representative of a synergistic combination of doxorubicin with a chemosensitizer.[4] Data for MDA-MB-231 and BT-549 is based on the synergistic effects observed with the Bcl-2 inhibitor ABT-199 in combination with doxorubicin.[3] A Combination Index (CI) less than 1 indicates a synergistic effect.
Table 2: Apoptosis Induction by this compound and Doxorubicin Combination in Breast Cancer Cell Lines
| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V Positive) |
| MDA-MB-231 | Control | ~5% |
| Doxorubicin alone | Slightly increased | |
| ABT-199 alone (analogous) | Slightly increased | |
| Doxorubicin + ABT-199 (analogous) | Drastically increased | |
| MCF-7 | Doxorubicin + Disulfiram/Hydralazine (representative) | Significantly increased vs. Doxorubicin alone |
*Apoptosis data for MDA-MB-231 is derived from studies using the Bcl-2 inhibitor ABT-199 in combination with doxorubicin.[3] Representative data for MCF-7 illustrates the enhanced apoptosis with a combination therapy approach.[4] The combination of a Bcl-2 inhibitor with doxorubicin leads to a significant increase in programmed cell death.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and doxorubicin, alone and in combination, and to calculate the IC50 values.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed breast cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and doxorubicin in culture medium.
-
Treat the cells with varying concentrations of this compound alone, doxorubicin alone, or a combination of both drugs at a constant ratio. Include untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using dose-response curve analysis software. The synergistic effect can be quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound and doxorubicin.
Materials:
-
Breast cancer cell lines
-
This compound
-
Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, doxorubicin, or the combination at predetermined concentrations (e.g., IC50 values).
-
Incubate for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6]
Western Blot Analysis
Objective: To investigate the effect of the combination treatment on the expression of key apoptosis-related proteins.
Materials:
-
Breast cancer cell lines
-
This compound
-
Doxorubicin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection system
Protocol:
-
Treat cells grown in 6-well plates with the drug combination as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. Analyze the band intensities relative to the loading control.[7]
Visualizations
Caption: Synergistic apoptotic signaling pathway.
Caption: Experimental workflow diagram.
Caption: Logical relationship of combination therapy.
References
- 1. Sabutoclax, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 3. Bcl-2 inhibition sensitizes triple-negative human breast cancer cells to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. scispace.com [scispace.com]
Troubleshooting & Optimization
Navigating (S)-Sabutoclax Solubility In Vitro: A Technical Support Guide
For researchers and drug development professionals working with the pan-Bcl-2 inhibitor (S)-Sabutoclax, ensuring its proper solubilization in vitro is critical for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound.[1][2] It is also soluble in ethanol.[2] For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several strategies to overcome this:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to your final volume of media. Instead, perform a serial dilution, gradually introducing the compound to the aqueous environment. A detailed protocol is provided in the Troubleshooting Guide below.
-
Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[3][4][5][6] Aim for a final DMSO concentration of 0.5% or lower in your cell culture, with 0.1% being ideal for sensitive or primary cells.[6][7]
-
Use of Excipients: Consider the use of solubility enhancers. While often used for in vivo formulations, excipients like Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be adapted for in vitro use to improve solubility.[8][9]
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate that may form during dilution.[8][9]
Q3: What is the mechanism of action of this compound?
A3: this compound is a pan-active inhibitor of the anti-apoptotic B-cell lymphoma-2 (Bcl-2) family of proteins.[1][10][11][12] It competitively binds to the BH3-binding groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, preventing them from sequestering pro-apoptotic proteins Bak and Bax.[1][10][12] This leads to the activation of Bak and Bax, mitochondrial outer membrane permeabilization (MOMP), and subsequent activation of the intrinsic apoptotic pathway.[10][12]
Troubleshooting Guide
Issue: Precipitate Formation Upon Dilution of this compound Stock Solution
This is a frequent challenge due to the hydrophobic nature of this compound. The following step-by-step protocol is designed to minimize precipitation when preparing working solutions for in vitro assays.
Experimental Protocol: Stepwise Dilution for In Vitro Working Solutions
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.[8][9] Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8][9]
-
Intermediate Dilution in Co-solvent/Serum-Containing Medium:
-
Option A (Co-solvent): Prepare an intermediate dilution of the DMSO stock in a less hydrophobic solvent that is miscible with your final culture medium. For example, you can dilute the 10 mM DMSO stock 1:10 in sterile ethanol.
-
Option B (Serum): If your cell culture medium contains fetal bovine serum (FBS) or other serum, you can make an intermediate dilution in a small volume of complete medium containing serum. Serum proteins can help to stabilize hydrophobic compounds.
-
-
Final Dilution into Culture Medium: Slowly add the intermediate dilution to your final volume of pre-warmed cell culture medium while gently vortexing or swirling. This gradual addition helps to prevent the compound from crashing out of solution.
-
Visual Inspection: After the final dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If a small amount of precipitate is observed, gentle sonication may help to clarify the solution.[8][9]
-
DMSO Vehicle Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO (and any other co-solvents) as your experimental conditions.[3][4]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and general guidelines for solvent use in vitro.
Table 1: this compound Inhibitory Concentrations
| Target Protein | IC₅₀ (µM) |
| Mcl-1 | 0.20[1][8][12] |
| Bcl-xL | 0.31[1][8][12] |
| Bcl-2 | 0.32[1][8][12] |
| Bfl-1 | 0.62[1][8][12] |
Table 2: Recommended Maximum DMSO Concentrations for In Vitro Assays
| Cell Type | Maximum Recommended DMSO Concentration | Notes |
| Most Cell Lines | 0.5% - 1%[6] | Toxicity is cell line dependent; it is advisable to perform a dose-response curve for your specific cell line.[4] |
| Primary Cells | ≤ 0.1%[6] | Primary cells are generally more sensitive to DMSO toxicity. |
Visualizing the Mechanism and Workflow
To further aid in understanding the experimental context, the following diagrams illustrate the signaling pathway of this compound and a recommended experimental workflow for preparing working solutions.
Caption: Signaling pathway of this compound inducing apoptosis.
Caption: Recommended workflow for preparing this compound working solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 6. lifetein.com [lifetein.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sabutoclax (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sabutoclax, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
Optimizing (S)-Sabutoclax treatment duration for apoptosis induction
Welcome to the technical support center for (S)-Sabutoclax. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for apoptosis induction in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of this pan-Bcl-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a pan-Bcl-2 family inhibitor, targeting anti-apoptotic proteins including Bcl-xL, Bcl-2, Mcl-1, and Bfl-1.[1][2] By inhibiting these proteins, this compound disrupts the sequestration of pro-apoptotic proteins like Bax and Bak.[3] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[4][5]
Q2: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific cell line. A typical starting point for many cancer cell lines is in the range of 0.1 µM to 10 µM.[1][3]
Q3: What is the recommended solvent for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6] Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long does it take for this compound to induce apoptosis?
The time required for this compound to induce apoptosis can vary depending on the cell line and the concentration used. Significant apoptosis is often observed within 24 to 72 hours of treatment.[1][7] A time-course experiment is essential to determine the optimal treatment duration for your experimental goals.
Troubleshooting Guides
Issue 1: Low or No Apoptosis Induction
| Possible Cause | Suggested Solution |
| Suboptimal Drug Concentration | Perform a dose-response study to determine the optimal concentration for your cell line. Start with a broad range (e.g., 0.1 µM to 20 µM). |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal incubation period for apoptosis induction in your cell line. |
| Cell Line Resistance | Some cell lines may exhibit resistance to Bcl-2 inhibitors due to mutations in apoptotic pathway proteins or upregulation of compensatory survival pathways.[8][9] Consider combination therapies to overcome resistance. |
| Incorrect Drug Preparation | Ensure this compound is fully dissolved in DMSO and then properly diluted in culture medium. Prepare fresh dilutions for each experiment. |
| High Cell Confluency | High cell density can affect drug efficacy. Seed cells at a consistent and appropriate density for all experiments. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution |
| Variability in Cell Culture | Maintain consistent cell culture conditions, including media, supplements, passage number, and confluency at the time of treatment. |
| Inconsistent Drug Dilutions | Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. |
| Assay-Specific Variability | Ensure consistent incubation times, reagent concentrations, and instrument settings for all apoptosis assays. Include positive and negative controls in every experiment.[6] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via MTT Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a given cell line using a colorimetric MTT assay.
Materials:
-
This compound
-
DMSO
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X concentrated serial dilution of this compound in cell culture medium from a DMSO stock. Include a vehicle control (DMSO only).
-
Treatment: Remove the overnight culture medium and add 100 µL of the 2X drug dilutions to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Protocol 2: Quantifying Apoptosis using Annexin V/Propidium Iodide Staining
This protocol describes the use of flow cytometry to quantify apoptosis following this compound treatment.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[10]
-
Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins by Western blot.
Materials:
-
Cell lysates from this compound treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the changes in protein expression and cleavage products.[5]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50/EC50 (µM) | Incubation Time | Reference |
| H460 | Human Lung Cancer | ATP-LITE | 0.78 | 3 days | [1] |
| PC3 | Human Prostate Cancer | ATP-LITE | 4.64 | 3 days | [1] |
| MEF | Mouse Embryonic Fibroblast | FACS (Annexin V/PI) | Induces apoptosis at 30 µM | 24 hours | [1] |
| PANC-1 | Pancreatic Cancer | MTT | ~5 | 72 hours | [11] |
| AsPC-1 | Pancreatic Cancer | MTT | ~2.5 | 72 hours | [11] |
| MIA PaCa-2 | Pancreatic Cancer | MTT | ~2.5 | 72 hours | [11] |
| BxPC-3 | Pancreatic Cancer | MTT | ~1 | 72 hours | [11] |
Visualizations
Caption: this compound induced apoptosis pathway.
Caption: Experimental workflow for optimization.
Caption: Troubleshooting decision tree.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer [mdpi.com]
- 3. Sabutoclax (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotech.illinois.edu [biotech.illinois.edu]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. pnas.org [pnas.org]
- 8. Sabutoclax, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. researchgate.net [researchgate.net]
Identifying and mitigating off-target effects of (S)-Sabutoclax
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Sabutoclax.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a pan-Bcl-2 family inhibitor.[1][2][3] It is designed to bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, thereby preventing them from sequestering pro-apoptotic proteins like Bax and Bak.[1][2][3] This inhibition leads to the activation of the intrinsic apoptotic pathway.
Q2: What are the reported IC50 values for this compound against its primary targets?
The inhibitory concentrations of this compound against key Bcl-2 family proteins have been determined in cell-free assays.
| Target Protein | IC50 (µM) |
| Mcl-1 | 0.20 |
| Bcl-xL | 0.31 |
| Bcl-2 | 0.32 |
| Bfl-1 | 0.62 |
| Data sourced from competitive fluorescence polarization assays.[2] |
Q3: Is apoptosis the only mechanism by which this compound affects cells?
No, studies have shown that this compound can induce mitochondrial fragmentation. This effect can occur upstream of or independently from the canonical apoptotic pathway.[4] This is an important consideration when interpreting experimental results, as changes in mitochondrial morphology may not always be directly linked to caspase-mediated cell death.
Q4: Are there any known direct off-target kinase interactions for this compound?
To date, a comprehensive public kinome scan profile for this compound has not been identified in the reviewed literature. However, like many small molecule inhibitors, the potential for off-target kinase activity exists. Downstream effects on pathways such as PI3K/Akt and STAT3 have been observed, though it is not definitively established if this is due to direct kinase inhibition by this compound.[5][6][7] Researchers observing unexpected phenotypes are encouraged to investigate potential off-target kinase effects.
Troubleshooting Guides
Issue 1: Unexpectedly Low Cytotoxicity or Apoptosis Induction
Question: I am treating my cells with this compound, but I am not observing the expected level of cell death. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Cell Line Dependence on Bcl-2 Family Members: The sensitivity of a cell line to this compound is dependent on its reliance ("priming") on the specific Bcl-2 family members that the compound inhibits.[8]
-
High Expression of Non-Targeted Anti-Apoptotic Proteins: If your cells have high levels of other anti-apoptotic proteins not potently inhibited by Sabutoclax, this could confer resistance.
-
Recommendation: Use western blotting to assess the expression levels of all major anti-apoptotic Bcl-2 family proteins in your cell line.
-
-
Drug Efflux: The target cells may be expressing high levels of multidrug resistance transporters that actively pump this compound out of the cell.
-
Recommendation: Test for the expression and activity of common ABC transporters. Co-treatment with a known efflux pump inhibitor can help to clarify this as a mechanism of resistance.
-
-
Suboptimal Assay Conditions: The cell viability or apoptosis assay itself may not be performing optimally.
-
Recommendation: Review the detailed experimental protocols provided below. Ensure you have included appropriate positive and negative controls. For apoptosis assays, consider using a combination of methods, such as Annexin V/PI staining and a caspase activity assay.
-
Logical Flow for Troubleshooting Low Cytotoxicity:
Caption: Troubleshooting workflow for low this compound efficacy.
Issue 2: Observation of Mitochondrial Fragmentation Without Apoptosis
Question: I am observing significant changes in mitochondrial morphology (fragmentation) after treatment with this compound, but my apoptosis assays (e.g., caspase-3/7 activity) are negative. Is this expected?
Possible Causes and Troubleshooting Steps:
-
This compound's Apoptosis-Independent Effect: This is a known phenomenon. This compound can induce mitochondrial fragmentation upstream of or independently of caspase activation and apoptosis.[4]
-
Recommendation: This may be a direct effect of the compound on mitochondrial dynamics. It is important to characterize this phenotype separately from apoptosis.
-
-
Time-Course Mismatch: Mitochondrial fragmentation can be an early event, while caspase activation and other markers of apoptosis occur later.
-
Recommendation: Perform a time-course experiment, analyzing mitochondrial morphology and apoptosis markers at multiple time points (e.g., 2, 4, 8, 12, 24 hours) post-treatment.
-
-
Assay Sensitivity: Your apoptosis assay may not be sensitive enough to detect low levels of caspase activation.
-
Recommendation: Try a more sensitive apoptosis assay, such as a luminogenic caspase assay, or look for other markers of apoptosis like PARP cleavage by western blot.
-
Experimental Workflow for Investigating Mitochondrial Fragmentation and Apoptosis:
Caption: Workflow for characterizing mitochondrial and apoptotic events.
Issue 3: Suspected Off-Target Effects on Kinase Signaling Pathways
Question: My experiments suggest that this compound is affecting the PI3K/Akt or STAT3 signaling pathways. How can I investigate if this is a direct off-target effect?
Possible Causes and Troubleshooting Steps:
-
Indirect Pathway Modulation: this compound-induced cellular stress or apoptosis can indirectly lead to changes in signaling pathways.
-
Recommendation: To distinguish between direct and indirect effects, use a short treatment time (e.g., 30-60 minutes) before assessing the phosphorylation status of key pathway proteins like Akt and STAT3. Indirect effects are less likely at very early time points.
-
-
Direct Kinase Inhibition: While not definitively reported, this compound could be directly inhibiting an upstream kinase in these pathways.
-
Recommendation:
-
Phospho-protein Analysis: Perform western blots to check the phosphorylation status of Akt (at Ser473 and Thr308) and STAT3 (at Tyr705 and Ser727) after a short course of this compound treatment.[5][11] A rapid decrease in phosphorylation would suggest a more direct effect on the pathway.
-
In Vitro Kinase Assays: If you identify a specific kinase you suspect is being inhibited, you can test this directly using an in vitro kinase assay with recombinant enzyme and this compound.
-
Kinome Profiling: For a comprehensive, unbiased assessment, consider a commercial kinome profiling service (e.g., KINOMEscan) to screen this compound against a large panel of kinases.[12][13]
-
-
Signaling Pathway Diagrams for Investigation:
Caption: Investigating potential this compound effects on PI3K/Akt.
Caption: Investigating potential this compound effects on STAT3.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
-
Cell Plating and Treatment: Plate and treat cells with this compound as described for the cell viability assay. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Prepare the caspase-3/7 assay buffer and substrate solution according to the manufacturer's instructions. A common substrate is Ac-DEVD-AMC.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer compatible with the assay.
-
Assay Reaction: In a black 96-well plate, combine the cell lysate with the caspase-3/7 substrate solution.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[14]
-
Data Analysis: Compare the fluorescence intensity of treated samples to the untreated control to determine the fold-increase in caspase-3/7 activity.
Protocol 3: Immunofluorescence Staining for Mitochondrial Morphology
-
Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound or vehicle control for the desired time.
-
(Optional) Live-Cell Staining: For live imaging, incubate cells with a mitochondrial dye like MitoTracker™ Red CMXRos (100-200 nM) for 30 minutes at 37°C.[15]
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: If not using a live-cell dye, incubate the cells with a primary antibody against a mitochondrial protein (e.g., anti-TOM20) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI for 5 minutes, wash with PBS, and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the mitochondrial network using a confocal microscope. Acquire Z-stacks for 3D reconstruction and analysis. Fragmented mitochondria will appear as small, punctate structures, while healthy mitochondria form an interconnected tubular network.[17]
References
- 1. Protocol for measuring mitochondrial size in mouse and human liver tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Drug: Sabutoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Sabutoclax (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Potent combination benefit of the AKT inhibitor capivasertib and the BCL-2 inhibitor venetoclax in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding sensitivity to BH3 mimetics: ABT-737 as a case study to foresee the complexities of personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.sph.harvard.edu [content.sph.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 14. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 15. 2.6. Immunofluorescence staining [bio-protocol.org]
- 16. Mitochondrial network staining via immunofluorescence [bio-protocol.org]
- 17. scitovation.com [scitovation.com]
Technical Support Center: Addressing Resistance to (S)-Sabutoclax in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to (S)-Sabutoclax in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BI-97C1) is a potent pan-Bcl-2 family inhibitor. It targets multiple anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, to induce apoptosis in cancer cells.[1] By binding to these proteins, this compound prevents them from sequestering pro-apoptotic proteins like Bim, Bak, and Bax, thereby promoting mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
Resistance to BH3 mimetics like this compound can arise through several mechanisms:
-
Upregulation of anti-apoptotic proteins: Increased expression of Mcl-1 or Bcl-xL is a primary mechanism of resistance.[2][3][4] These proteins can compensate for the inhibition of other Bcl-2 family members, thus maintaining cell survival.
-
Mutations in the BH3-binding groove: Alterations in the binding site of Bcl-2 family proteins can reduce the affinity of this compound, rendering it less effective.
-
Alterations in pro-apoptotic proteins: Mutations or deletions in essential pro-apoptotic proteins like BAX and BAK can prevent the initiation of apoptosis even when anti-apoptotic proteins are inhibited.
-
Activation of alternative survival pathways: Upregulation of pro-survival signaling pathways, such as the PI3K/Akt and IL-6/STAT3 pathways, can promote resistance and support the survival of cancer stem cells.
-
Increased expression of Inhibitor of Apoptosis Proteins (IAPs): Proteins like XIAP can inhibit caspases, the executioners of apoptosis, downstream of the mitochondrial pathway, thereby conferring resistance.[5]
Q3: How can I confirm that my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) value for this compound in your cell line and compare it to the expected IC50 for sensitive cell lines or your own baseline data. A significant rightward shift in the dose-response curve and a higher IC50 value indicate resistance. This can be done using a cell viability assay such as the MTT or MTS assay.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed After this compound Treatment
Possible Cause 1: Upregulation of Mcl-1 or Bcl-xL
-
Troubleshooting Steps:
-
Assess Protein Expression: Perform Western blotting to determine the expression levels of Mcl-1 and Bcl-xL in your resistant cells compared to sensitive parental cells. An increase in either of these proteins in the resistant line is a strong indicator of this resistance mechanism.
-
Combination Therapy:
-
Possible Cause 2: Upregulation of XIAP
-
Troubleshooting Steps:
-
Assess XIAP Expression: Use Western blotting to check the levels of XIAP in your resistant cell line.
-
Combination with XIAP Inhibitors: If XIAP is overexpressed, consider co-treatment with a small molecule XIAP inhibitor. This can restore sensitivity to Bcl-2 family inhibitors by promoting caspase activation.[3][5]
-
Issue 2: No significant increase in apoptosis markers (e.g., cleaved caspase-3) despite evidence of target engagement.
Possible Cause: Blockade downstream of mitochondrial apoptosis
-
Troubleshooting Steps:
-
Assess Caspase Cleavage: Perform a Western blot for cleaved caspase-3 and PARP to confirm if the apoptotic cascade is being initiated.
-
Investigate IAP family members: As mentioned above, overexpression of XIAP or other IAPs can inhibit caspase activity.[5]
-
Co-immunoprecipitation: Perform a co-immunoprecipitation assay to confirm that this compound is disrupting the interaction between Bcl-2 family proteins and pro-apoptotic proteins like Bim and Bax in your cells. If the interaction is not disrupted, it could indicate a mutation in the binding pocket.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| H460 | Human Lung Cancer | EC50 = 0.78 | [1] |
| PC3 | Human Prostate Cancer | EC50 = 4.64 | [1] |
| Lymphoma | Human Lymphoma | EC50 = 0.049 | [1] |
| Prostate Cancer | Human Prostate Cancer | EC50 = 0.13 | [1] |
| Lung Cancer | Human Lung Cancer | EC50 = 0.56 | [1] |
Table 2: Inhibitory Concentrations (IC50) of this compound Against Bcl-2 Family Proteins (Cell-free assay)
| Target Protein | IC50 (µM) | Reference |
| Mcl-1 | 0.20 | [1] |
| Bcl-xL | 0.31 | [1] |
| Bcl-2 | 0.32 | [1] |
| Bfl-1 | 0.62 | [1] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[10][11]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10][11]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Western Blot for Anti-apoptotic Protein Expression
This protocol is used to assess the expression levels of Mcl-1, Bcl-xL, and XIAP.
-
Materials:
-
Resistant and sensitive cancer cell lines
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies (anti-Mcl-1, anti-Bcl-xL, anti-XIAP, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
-
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensity and normalize to a loading control (β-actin or GAPDH).
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is used to determine if this compound disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family proteins.
-
Materials:
-
Treated and untreated cell lysates
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-Bcl-2 or anti-Mcl-1)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)
-
Primary antibodies for Western blotting (e.g., anti-Bim, anti-Bax)
-
-
Procedure:
-
Lyse cells in Co-IP buffer and pre-clear the lysate by incubating with beads for 1 hour.[12]
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against the expected interacting proteins (e.g., Bim, Bax).
-
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Key mechanisms of resistance to this compound.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. ashpublications.org [ashpublications.org]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Counting & Health Analysis [sigmaaldrich.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
Technical Support Center: (S)-Sabutoclax In Vivo Efficacy
Welcome to the technical support center for (S)-Sabutoclax. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound through comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BI-97C1) is a potent, optically pure apogossypol derivative that functions as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. It targets multiple members including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1 with inhibitory concentrations in the sub-micromolar range.[1] By binding to these anti-apoptotic proteins, this compound prevents them from sequestering pro-apoptotic proteins like Bim, Bak, and Bax. This leads to the activation of the intrinsic mitochondrial apoptosis pathway, ultimately resulting in cancer cell death.[2][3][4] Additionally, this compound has been shown to down-regulate the IL-6/STAT3 signaling pathway, which is implicated in the survival of cancer stem cells and drug resistance.[5]
Q2: What are the main challenges in achieving optimal in vivo efficacy with this compound?
The primary challenge in achieving optimal in vivo efficacy with this compound, as with many small molecule inhibitors, is its poor aqueous solubility. This can lead to low bioavailability and suboptimal drug exposure at the tumor site. Therefore, appropriate formulation is critical for successful in vivo studies. Other potential challenges include managing potential on-target toxicities associated with pan-Bcl-2 inhibition and the development of acquired resistance.
Q3: What are the known in vivo toxicities associated with pan-Bcl-2 inhibitors like this compound?
Preclinical studies on pan-Bcl-2 inhibitors have indicated potential for on-target toxicities. For instance, inhibition of Bcl-xL can lead to thrombocytopenia (reduced platelet count).[2] Mcl-1 inhibition has been associated with cardiotoxicity and hematopoietic toxicity in some models.[2][4] While specific preclinical toxicology data for this compound is not extensively detailed in publicly available literature, researchers should be aware of these potential class-effects and monitor for signs of toxicity in their in vivo models, such as changes in body weight, behavior, or complete blood counts. Combination therapies with other cytotoxic agents may also exacerbate these toxicities.
Q4: Can this compound be used in combination with other anti-cancer agents?
Yes, preclinical studies have shown that this compound can act synergistically with other chemotherapeutic agents. For example, it has been shown to enhance the efficacy of docetaxel in prostate cancer models and minocycline in pancreatic cancer models.[6][7] The rationale for combination therapy is that this compound can lower the apoptotic threshold of cancer cells, making them more susceptible to the cytotoxic effects of other drugs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no in vivo efficacy despite in vitro potency. | Poor drug solubility and bioavailability. | - Optimize formulation: Utilize a suitable vehicle for administration. A common formulation involves dissolving this compound in DMSO, followed by dilution with PEG300, Tween 80, and water or corn oil. Ensure the final solution is clear before administration.[1]- Consider alternative delivery systems: For long-term studies, exploring nanoparticle or liposomal formulations could improve drug delivery and exposure. |
| Suboptimal dosing regimen. | - Dose-response study: Conduct a pilot study with a range of doses (e.g., 1, 3, 5, 10 mg/kg) to determine the optimal therapeutic window for your specific cancer model.[1][7]- Adjust dosing frequency: Based on the drug's half-life and the tumor growth rate, adjust the frequency of administration (e.g., daily, every other day, three times a week). | |
| Observed toxicity in animal models (e.g., weight loss, lethargy). | On-target toxicity of pan-Bcl-2 inhibition. | - Reduce the dose: Lower the administered dose to a level that is better tolerated while still maintaining some level of efficacy.- Monitor animal health closely: Implement a stringent monitoring plan, including daily health checks and regular body weight measurements. Consider periodic blood collection for hematological analysis if thrombocytopenia or other hematopoietic effects are suspected. |
| Vehicle-related toxicity. | - Conduct a vehicle-only control group: Always include a control group that receives only the vehicle to distinguish between drug- and vehicle-induced toxicity.- Optimize vehicle composition: If the vehicle is suspected to cause toxicity, try alternative formulations with lower concentrations of solvents like DMSO. | |
| Initial tumor regression followed by relapse (acquired resistance). | Upregulation of alternative anti-apoptotic proteins. | - Combination therapy: Combine this compound with an agent that has a different mechanism of action to target multiple survival pathways simultaneously.- Investigate resistance mechanisms: Analyze resistant tumors for changes in the expression of Bcl-2 family proteins or activation of other pro-survival signaling pathways. |
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target Protein | IC50 (µM) |
| Mcl-1 | 0.20 |
| Bcl-xL | 0.31 |
| Bcl-2 | 0.32 |
| Bfl-1 | 0.62 |
Source: Data compiled from competitive fluorescence polarization assays.[1]
In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| Lymphoma | Lymphoma | 0.049 |
| Prostate Cancer | Prostate Cancer | 0.13 |
| Lung Cancer | Lung Cancer | 0.56 |
Source: Data from cell growth inhibition assays.[1]
In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Dosing Regimen | Administration Route | Outcome |
| Prostate Cancer (C4-2 xenograft) | Not specified | Not specified | Significant reduction in tumor volume after 1 week of treatment.[7] |
| Prostate Cancer (PC-3 xenograft) | 2, 5, and 10 mg/kg, 3 times weekly | Intraperitoneal (i.p.) | Dose-dependent reduction in tumor volume.[7] |
| Pancreatic Cancer (MIA PaCa-2 xenograft) | Not specified | Not specified | Reduced tumor growth, enhanced with minocycline.[6] |
| Melanoma (M2182 xenograft) | 1-5 mg/kg, every two days for 18 days | Intraperitoneal (i.p.) | Reduced tumor growth.[8] |
Experimental Protocols
Detailed Protocol for In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Model
1. Cell Culture and Preparation:
-
Culture the desired cancer cell line (e.g., PC-3 for prostate cancer) in the recommended medium and conditions until they reach 80-90% confluency.
-
On the day of implantation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
2. Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., 6-8 week old male athymic nude mice).
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.
-
Monitor the mice for tumor growth.
3. Tumor Measurement and Randomization:
-
Once tumors are palpable, measure their dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-8 mice per group).
4. This compound Formulation and Administration:
-
Formulation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). For administration, dilute the stock solution in a vehicle such as corn oil or a mixture of PEG300, Tween 80, and sterile water to the desired final concentration (e.g., 5 mg/kg). A common vehicle ratio is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.[1] Prepare the formulation fresh before each administration.
-
Administration: Administer the this compound formulation or vehicle control to the mice via intraperitoneal (i.p.) injection at the predetermined dosing schedule (e.g., 5 mg/kg, three times a week).
5. Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).
Visualizations
Signaling Pathways
Caption: this compound inhibits anti-apoptotic Bcl-2 family proteins, leading to apoptosis.
Experimental Workflow
Caption: Workflow for an in vivo efficacy study of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Why do BCL-2 inhibitors work and where should we use them in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apogossypol derivative BI-97C1 (Sabutoclax) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24–mediated toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What can we learn from mice lacking pro-survival BCL-2 proteins to advance BH3 mimetic drugs for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sabutoclax, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sabutoclax, a Mcl-1 Antagonist, Inhibits Tumorigenesis in Transgenic Mouse and Human Xenograft Models of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: (S)-Sabutoclax in Mitochondrial Fragmentation Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding artifacts when using (S)-Sabutoclax for mitochondrial fragmentation imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce mitochondrial fragmentation?
This compound (also known as BI-97C1) is a potent, pan-Bcl-2 family inhibitor. It targets multiple anti-apoptotic Bcl-2 proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1.[1] By inhibiting these proteins, this compound disrupts the balance of pro- and anti-apoptotic signals at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), a key event in the intrinsic pathway of apoptosis.[2][3][4] One of the morphological changes that can be induced by disrupting Bcl-2 family protein interactions is mitochondrial fragmentation. This process involves a shift in the balance of mitochondrial fission and fusion events, leading to a greater number of smaller, more rounded mitochondria.[5][6]
Q2: Is mitochondrial fragmentation always a sign of apoptosis when using this compound?
No, and this is a critical point for accurate data interpretation. Studies have shown that this compound can induce mitochondrial fragmentation upstream of or even independently of the classical apoptotic cascade.[5][6] The fragmentation can be a rapid event, preceding other hallmarks of apoptosis like caspase activation or cytochrome c release.[5][6] Therefore, observing mitochondrial fragmentation alone is not sufficient to conclude that the cells are undergoing apoptosis. It is essential to use apoptosis-specific assays in parallel to distinguish between these cellular states.
Q3: What is the recommended concentration and incubation time for this compound to observe mitochondrial fragmentation?
The optimal concentration and incubation time for this compound are highly cell-type dependent and should be determined empirically. However, based on preclinical studies, a starting point for concentration can be in the range of 1-10 µM.[5][7] Mitochondrial fragmentation has been observed as early as 2-4 hours after treatment.[5][7] It is recommended to perform a time-course and dose-response experiment to identify the ideal window where mitochondrial fragmentation is evident before widespread apoptosis occurs.
Q4: Can this compound have off-target effects?
Yes. Like many small molecule inhibitors, this compound may have off-target effects, particularly at higher concentrations.[8][9] Some pan-Bcl-2 inhibitors have been reported to induce cell death through mechanisms independent of the Bcl-2 family proteins.[8][9] It is crucial to include appropriate controls in your experiments, such as cell lines deficient in key apoptosis regulators (e.g., BAX/BAK double knockout cells), to confirm that the observed effects are on-target.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No mitochondrial fragmentation observed after this compound treatment. | 1. Sub-optimal drug concentration or incubation time: The concentration of this compound may be too low, or the incubation time too short for your specific cell line. 2. Drug inactivity: The this compound compound may have degraded. | 1. Perform a dose-response and time-course experiment: Test a range of concentrations (e.g., 0.5 µM to 20 µM) and time points (e.g., 1, 2, 4, 8, 12, 24 hours) to determine the optimal conditions for your cell type. 2. Verify drug activity: Use a positive control cell line known to be sensitive to this compound or a different batch of the compound. |
| Mitochondrial signal is diffuse and not localized after staining (e.g., with MitoTracker). | 1. Loss of mitochondrial membrane potential: High concentrations of this compound or prolonged incubation can lead to apoptosis and dissipation of the mitochondrial membrane potential, which is required for the accumulation of many mitochondrial dyes. 2. Improper staining protocol: Incorrect dye concentration, incubation time, or washing steps can lead to poor staining. 3. Fixation artifacts: Some fixation methods can cause mitochondrial dyes to leak from the mitochondria.[10] | 1. Optimize this compound treatment: Use the lowest effective concentration and shortest incubation time that induces fragmentation. Co-stain with a membrane potential-insensitive dye like MitoTracker Green FM for comparison. 2. Optimize staining protocol: Titrate the mitochondrial dye concentration and incubation time for your cell type. Ensure proper washing steps to remove unbound dye.[11][12] 3. Test different fixation methods: If fixation is necessary, compare different fixatives (e.g., formaldehyde vs. glutaraldehyde) and consider staining after fixation with certain compatible dyes.[13] Live-cell imaging is highly recommended to avoid these artifacts. |
| Observed "fragmentation" is actually cellular blebbing and apoptotic bodies. | 1. Advanced apoptosis: The observed phenotype might not be mitochondrial fragmentation but rather the morphological changes associated with late-stage apoptosis. | 1. Perform co-staining with apoptosis markers: Use Annexin V to detect early apoptosis or a live-cell caspase-3/7 activity assay to confirm the apoptotic state of the cells.[14][15][16][17] 2. Analyze at earlier time points: Capture images at earlier time points after this compound treatment to observe mitochondrial fragmentation before the onset of widespread apoptosis. |
| High background fluorescence. | 1. Excessive dye concentration: Using too much mitochondrial dye can lead to non-specific binding and high background. 2. Inadequate washing: Failure to properly wash away unbound dye. | 1. Titrate dye concentration: Determine the lowest concentration of the mitochondrial dye that provides a good signal-to-noise ratio. 2. Optimize washing steps: Increase the number or duration of washes after staining. |
| Phototoxicity or photobleaching during imaging. | 1. Excessive light exposure: High laser power or long exposure times can damage the cells and cause mitochondrial morphology changes (phototoxicity) or destroy the fluorescent signal (photobleaching).[18][19][20][21] Mitochondrial dyes can act as photosensitizers.[18] | 1. Minimize light exposure: Use the lowest possible laser power and shortest exposure time that allows for a clear image. 2. Use photostable dyes: Select mitochondrial dyes with higher photostability. 3. Use anti-fade mounting media: If imaging fixed cells, use a mounting medium containing an anti-fade reagent. |
Experimental Protocols
Protocol 1: Induction and Imaging of Mitochondrial Fragmentation
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. It is recommended to test a range from 1 µM to 10 µM.
-
Incubate the cells with the this compound-containing medium for a predetermined time course (e.g., 2, 4, and 8 hours). Include a vehicle control (DMSO) group.
-
-
Mitochondrial Staining (Live-Cell Imaging):
-
Prepare a working solution of a mitochondrial dye (e.g., 20-200 nM MitoTracker Red CMXRos or 20-500 nM TMRE) in pre-warmed serum-free medium.[5][7]
-
Remove the drug-containing medium and wash the cells once with pre-warmed PBS.
-
Incubate the cells with the staining solution for 15-30 minutes at 37°C.
-
Wash the cells twice with pre-warmed complete medium.
-
Add fresh, pre-warmed complete medium to the cells for imaging.
-
-
Imaging:
-
Use a fluorescence microscope (confocal is recommended for higher resolution) equipped with the appropriate filter sets for the chosen dye.
-
Acquire images at multiple positions for each condition.
-
Protocol 2: Differentiating Mitochondrial Fragmentation from Apoptosis
This protocol should be performed in parallel with Protocol 1.
-
Induce Fragmentation/Apoptosis: Treat cells with this compound as described in Protocol 1. Include a positive control for apoptosis (e.g., staurosporine).
-
Co-staining for Apoptosis:
-
Annexin V Staining (Early Apoptosis):
-
After drug treatment, wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another conjugate) and a dead cell stain like Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.[15][16][17]
-
Image immediately. Live apoptotic cells will show green fluorescence on the outer membrane, while dead cells will be both green and red.
-
-
Live-Cell Caspase-3/7 Assay (Executioner Caspase Activation):
-
-
Imaging and Analysis: Acquire images for both the mitochondrial stain and the apoptosis marker. Quantify the percentage of cells showing mitochondrial fragmentation with and without positive staining for apoptosis markers.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | Highly cell-type dependent. An initial dose-response is crucial. |
| Incubation Time | 2 - 8 hours | Time-course is recommended to find the optimal window before apoptosis. |
| MitoTracker Red CMXRos Conc. | 20 - 200 nM | Titrate for optimal signal-to-noise ratio. |
| TMRE Concentration | 20 - 500 nM | Monitor for changes in mitochondrial membrane potential. |
Visualizations
Caption: Experimental workflow for mitochondrial fragmentation imaging with this compound.
Caption: Simplified signaling pathway of this compound leading to apoptosis and fragmentation.
Caption: Troubleshooting decision tree for this compound mitochondrial imaging.
References
- 1. mdpi.com [mdpi.com]
- 2. Mitochondrial fragmentation in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial dynamics and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sabutoclax (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sabutoclax (BI97C1) and BI112D1, putative inhibitors of MCL-1, induce mitochondrial fragmentation either upstream of or independent of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Attacking Cancer’s Achilles Heel: Antagonism of Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BH3 profiling discriminates on-target small molecule BH3 mimetics from putative mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. takara.co.kr [takara.co.kr]
- 13. An aldehyde-crosslinking mitochondrial probe for STED imaging in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V-FITC Kit Protocol [hellobio.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 22. researchgate.net [researchgate.net]
Technical Support Center: (S)-Sabutoclax Preclinical Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Sabutoclax in animal models. The information is designed to help anticipate and address potential challenges during in vivo experiments, with a focus on minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BI-97C1) is a potent, optically pure apogossypol derivative that functions as a pan-Bcl-2 inhibitor.[1][2] It targets multiple anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, thereby promoting apoptosis in cancer cells.[3][4] Its ability to inhibit Mcl-1 is a key feature, as Mcl-1 is a common mediator of resistance to other Bcl-2 inhibitors.[1][5]
Q2: What are the known or potential toxicities of this compound in animal models?
Direct and comprehensive public toxicology data specifically for this compound is limited. However, as a derivative of gossypol, it may share some toxicities with its parent compound. Gossypol has been shown to cause a range of toxic effects in animals, including:
-
Reproductive Toxicity: Gossypol can impair spermatogenesis and folliculogenesis.[6][7]
-
Hepatotoxicity: Liver damage has been observed in animals treated with gossypol.[6][8]
-
Cardiotoxicity: Gossypol can affect heart function, leading to issues like reduced contractility.[6]
-
Immunosuppression: It may interfere with immune function, potentially increasing susceptibility to infections.[7][8]
-
General Systemic Toxicity: Signs such as respiratory distress, anorexia, weakness, and weight loss have been reported with high doses of gossypol.[8][9]
Researchers should therefore be vigilant for these potential toxicities when working with this compound.
Q3: What is a recommended starting dose and formulation for this compound in mice?
Based on published preclinical studies, this compound has been administered intraperitoneally (i.p.) at doses of 1 mg/kg and 3 mg/kg, three times per week.[1] A common formulation for i.p. injection is a mixture of ethanol, Cremophor EL, and saline.[1]
Q4: How can I monitor for potential toxicity during my in vivo study?
A comprehensive monitoring plan is crucial. Key parameters to monitor include:
-
Clinical Observations: Daily monitoring for changes in behavior, posture, activity level, and grooming.
-
Body Weight: Measure body weight at least three times per week. A significant and progressive loss of body weight is a key indicator of toxicity.
-
Food and Water Intake: Monitor for any significant changes.
-
Hematology: Perform complete blood counts (CBCs) to assess for hematological toxicities such as anemia, leukopenia, and thrombocytopenia.
-
Serum Chemistry: Analyze serum for markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).
-
Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, perform a thorough histopathological examination of major organs, with particular attention to the liver, kidneys, heart, and reproductive organs.
Troubleshooting Guides
Problem 1: Excessive Weight Loss or Morbidity in Treated Animals
Possible Cause: The dose of this compound may be too high for the specific animal strain, age, or health status.
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of this compound in subsequent cohorts. Consider performing a dose-range finding study to determine the maximum tolerated dose (MTD).
-
Intermittent Dosing: Instead of continuous daily dosing, switch to an intermittent schedule (e.g., three times a week) to allow for recovery between doses.[10]
-
Supportive Care: Provide supportive care such as supplemental nutrition and hydration. In some cases, the use of agents like dexamethasone has been shown to reduce chemotherapy-induced weight loss in mice.[11]
-
Formulation Check: Ensure the formulation is correctly prepared and that the vehicle itself is not causing toxicity.
Problem 2: Suspected Organ-Specific Toxicity (e.g., Liver, Kidney)
Possible Cause: this compound may be causing direct toxicity to specific organs, as has been observed with its parent compound, gossypol.
Troubleshooting Steps:
-
Biochemical Monitoring: Increase the frequency of serum biochemistry monitoring to track markers of organ damage.
-
Histopathological Analysis: Euthanize a subset of animals at earlier time points to assess for early signs of organ damage via histopathology.
-
Pharmacokinetic-Modulating Formulation: Consider reformulating this compound to alter its pharmacokinetic profile. For example, a formulation that reduces the peak plasma concentration (Cmax) while maintaining the total exposure (AUC) might reduce Cmax-related toxicities.[12]
-
Pharmacodynamic-Modulating Co-therapies: If the mechanism of toxicity is known, consider co-administering a protective agent. For example, if oxidative stress is implicated in liver toxicity, co-treatment with an antioxidant could be explored.
Problem 3: Unexpected Adverse Events or Off-Target Effects
Possible Cause: As a pan-Bcl-2 inhibitor, this compound may have on-target effects in normal tissues that rely on Bcl-2 family proteins for survival. Off-target effects unrelated to Bcl-2 inhibition are also possible.
Troubleshooting Steps:
-
Comprehensive Safety Pharmacology Screen: Conduct a safety pharmacology assessment to evaluate the effects of this compound on the central nervous, cardiovascular, and respiratory systems.[13][14]
-
In Vitro Profiling: Perform in vitro pharmacological profiling to identify potential off-target interactions.
-
Combination Therapy Dose Adjustment: When using this compound in combination with other agents, be aware of the potential for synergistic toxicity. It may be necessary to reduce the dose of one or both agents.
Quantitative Data Summary
| Parameter | Value | Animal Model | Administration | Source |
| Efficacious Dose | 1 mg/kg | Nude mice with human prostate cancer xenografts | i.p., 3x/week | [1] |
| Efficacious Dose | 3 mg/kg | Nude mice with human prostate cancer xenografts | i.p., 3x/week | [1] |
| Efficacious Dose | 3 mg/kg | Hi-Myc transgenic mice (prostate cancer model) | i.p., 3x/week | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy and Tolerability Study of this compound in a Xenograft Model
-
Animal Model: Male athymic nude mice, 6-8 weeks old.
-
Cell Line: Human cancer cell line of interest (e.g., PC-3 for prostate cancer).
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume twice weekly with calipers.
-
Treatment Initiation: When tumors reach an average volume of 100 mm³, randomize mice into treatment and control groups.
-
This compound Formulation: Prepare a stock solution of this compound in DMSO. For injection, dilute the stock solution in a vehicle of ethanol:Cremophor EL:saline (10:10:80).
-
Dosing Regimen:
-
Group 1 (Vehicle Control): Administer the vehicle solution intraperitoneally (i.p.) three times per week.
-
Group 2 (Low Dose): Administer 1 mg/kg this compound i.p. three times per week.
-
Group 3 (High Dose): Administer 3 mg/kg this compound i.p. three times per week.
-
-
Monitoring:
-
Record body weight three times per week.
-
Perform daily clinical observations.
-
Measure tumor volume twice weekly.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or if signs of excessive toxicity (e.g., >20% body weight loss, severe morbidity) are observed.
-
Analysis: Collect tumors and major organs for histopathological analysis. Analyze tumor growth curves and body weight changes between groups.
Visualizations
Caption: Workflow for monitoring toxicity in animal models treated with this compound.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. pnas.org [pnas.org]
- 2. Sabutoclax (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Drug: Sabutoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Small Molecule Inhibitors of Bcl-2 Family Proteins for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Histopathological examination and transcriptomic profiling reveal gossypol toxicity-responsive genes related to fertility in mice [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Gossypol Toxicity from Cottonseed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gossypol Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. criver.com [criver.com]
Validation & Comparative
In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (Bcl-2) family of proteins has emerged as a critical regulator of apoptosis, making its members prime targets for therapeutic intervention. This guide provides a detailed comparison of two prominent Bcl-2 family inhibitors: (S)-Sabutoclax and ABT-263 (Navitoclax). Both agents are under investigation for their potential to induce apoptosis in cancer cells, but they exhibit distinct target profiles and have been evaluated in different preclinical and clinical contexts. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their efficacy, supported by available experimental data.
Mechanism of Action and Target Specificity
This compound is characterized as a pan-Bcl-2 inhibitor, demonstrating broad activity against multiple anti-apoptotic Bcl-2 family members.[1] In contrast, ABT-263 (Navitoclax) is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[2] This fundamental difference in their target profiles is a key determinant of their respective cellular activities and potential therapeutic applications.
Table 1: Comparison of Target Specificity
| Feature | This compound | ABT-263 (Navitoclax) |
| Primary Targets | Bcl-2, Bcl-xL, Mcl-1, Bfl-1[1] | Bcl-2, Bcl-xL, Bcl-w[2] |
| Classification | Pan-Bcl-2 Inhibitor | Bcl-2/Bcl-xL/Bcl-w Inhibitor |
In Vitro Efficacy
The in vitro potency of these compounds has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values provide a quantitative measure of their cytotoxic and growth-inhibitory effects.
Table 2: In Vitro Activity of this compound
| Target Protein | IC50 (µM) | Reference |
| Bcl-2 | 0.32 | [3] |
| Bcl-xL | 0.31 | [3] |
| Mcl-1 | 0.20 | [3] |
| Bfl-1 | 0.62 | [3] |
| Cell Line | EC50 (µM) | Reference |
| Human Prostate Cancer | 0.13 | [1] |
| Human Lung Cancer | 0.56 | [1] |
| Human Lymphoma | 0.049 | [1] |
Table 3: In Vitro Activity of ABT-263 (Navitoclax)
| Cell Line | IC50 (µM) | Reference |
| H1048 (Small Cell Lung Cancer) | 0.06 | [4] |
| SW480 (Colon Cancer) | 0.43 | [4] |
| MDA-MB-231 (Breast Cancer) | 0.43 | [4] |
| RKO (Colon Cancer) | ~2.5 (effective concentration) | [5] |
Note: IC50 and EC50 values are highly dependent on the specific cell line and assay conditions and should be interpreted within the context of the cited studies.
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have provided insights into the anti-tumor activity of both compounds as single agents and in combination with other therapies.
This compound: In a prostate cancer mouse xenograft model, this compound demonstrated superior single-agent antitumor efficacy in a model dependent on Mcl-1 for survival.[1] Treatment with this compound in a castrate-resistant prostate cancer (CRPC) xenograft model resulted in a significant reduction in tumor volume.[6][7]
ABT-263 (Navitoclax): Navitoclax has shown potent single-agent antitumor activity in multiple murine xenograft models of small cell lung cancer (SCLC), leukemia, and lymphoma.[4] In SCLC xenograft models, daily oral dosing of Navitoclax at 25–50 mg/kg effectively attenuated tumor progression.[8] Furthermore, Navitoclax has been shown to enhance the efficacy of chemotherapeutic agents like docetaxel and erlotinib in various solid tumor xenograft models.[4][9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Bcl-2 family signaling pathway and a general workflow for evaluating the efficacy of Bcl-2 inhibitors.
Caption: Bcl-2 family signaling pathway and points of intervention for this compound and Navitoclax.
Caption: General experimental workflow for preclinical evaluation of Bcl-2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to assess the efficacy of Bcl-2 inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of this compound or Navitoclax on the metabolic activity of cancer cells, as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound or Navitoclax stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[11]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound or Navitoclax in complete culture medium from the stock solution. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 or EC50 value using a suitable software package.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound or Navitoclax.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound or Navitoclax stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells into 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound or Navitoclax (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
Conclusion
This compound and ABT-263 (Navitoclax) are both potent inducers of apoptosis through their inhibition of anti-apoptotic Bcl-2 family proteins. The primary distinction lies in their target specificity, with this compound acting as a pan-Bcl-2 inhibitor and Navitoclax targeting Bcl-2, Bcl-xL, and Bcl-w. This difference has significant implications for their efficacy in different cancer types, particularly those dependent on Mcl-1 for survival, where this compound may offer an advantage. Conversely, Navitoclax has a more extensive history of clinical evaluation. The choice between these inhibitors for a specific research application will depend on the Bcl-2 family expression profile of the cancer model under investigation. The provided experimental protocols offer a foundation for conducting comparative efficacy studies to further elucidate the therapeutic potential of these promising anti-cancer agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Sabutoclax, a Mcl-1 Antagonist, Inhibits Tumorigenesis in Transgenic Mouse and Human Xenograft Models of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cell Counting & Health Analysis [sigmaaldrich.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide: (S)-Sabutoclax Versus Specific Mcl-1 Inhibitors in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, and their dysregulation is a hallmark of many cancers, including lung cancer. This guide provides a comparative analysis of two strategic approaches to targeting this pathway: the pan-Bcl-2 inhibitor (S)-Sabutoclax and selective inhibitors of the myeloid cell leukemia 1 (Mcl-1) protein.
Executive Summary
This compound (also known as BI-97C1) is a pan-Bcl-2 inhibitor, targeting multiple anti-apoptotic proteins including Bcl-2, Bcl-xL, and Mcl-1.[1][2] In contrast, specific Mcl-1 inhibitors, such as S63845, AZD5991, and AMG 176, are designed to selectively target the Mcl-1 protein. This specificity may offer a wider therapeutic window by sparing other anti-apoptotic proteins essential for the survival of healthy cells. The choice between a pan-inhibitor and a specific inhibitor depends on the molecular profile of the lung cancer subtype, particularly the dependency on specific anti-apoptotic proteins for survival.
Data Presentation
The following tables summarize the available quantitative data on the in vitro efficacy of this compound and specific Mcl-1 inhibitors in various lung cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Efficacy (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H23 | Lung Cancer | ~0.19 (EC50 for apoptosis) | [3] |
| PC-3 | Prostate Cancer | ~0.5 | [4] |
| Various | Pancreatic Cancer | 0.1 - 10 | [5] |
Table 2: In Vitro Efficacy (IC50) of Specific Mcl-1 Inhibitors in Lung and Other Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| S63845 | DMS114 | Small Cell Lung Cancer | < 1 | [6] |
| KTOR201 | Small Cell Lung Cancer | < 1 | [6] | |
| H929 | Multiple Myeloma | ~0.1 | [7] | |
| U-2946 | Lymphoma | ~0.1 | [7] | |
| AZD5991 | NCI-H23 | Lung Cancer | 0.19 | [3] |
| MOLP-8 | Acute Myeloid Leukemia | 0.033 (EC50) | [8] | |
| MV4-11 | Acute Myeloid Leukemia | 0.024 (EC50) | [8] | |
| AMG 176 | H358 | Lung Adenocarcinoma | 0.0818 | [9] |
| H23 | Lung Adenocarcinoma | 0.6904 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a specific Mcl-1 inhibitor. Include a vehicle-only control. Incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells with the inhibitors as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the supernatant) by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Bcl-2 Family Proteins
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: Treat cells with inhibitors, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Mcl-1, Bcl-xL, Bax, Bak, or other proteins of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the mechanisms of action for pan-Bcl-2 inhibitors and specific Mcl-1 inhibitors.
Caption: this compound inhibits multiple anti-apoptotic Bcl-2 family proteins.
Caption: Specific inhibitors selectively target the Mcl-1 anti-apoptotic protein.
Experimental Workflow Diagram
Caption: Workflow for comparing the effects of apoptosis inhibitors in vitro.
References
- 1. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sabutoclax, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. MCL1 inhibition is effective against a subset of small-cell lung cancer with high MCL1 and low BCL-XL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AZD5991 [openinnovation.astrazeneca.com]
- 9. AMG-510 and cisplatin combination increases antitumor effect in lung adenocarcinoma with mutation of KRAS G12C: a preclinical and translational research - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Activity of (S)-Sabutoclax in Live Cells: A Comparative Guide
(S)-Sabutoclax, a pan-Bcl-2 family inhibitor, has emerged as a promising agent in cancer research due to its ability to induce apoptosis. Validating its on-target activity in live cells is crucial for its development as a therapeutic. This guide provides a comparative analysis of this compound with other Bcl-2 inhibitors, detailing experimental protocols and data to aid researchers in assessing its efficacy and mechanism of action.
Comparative Analysis of Bcl-2 Family Inhibitors
This compound distinguishes itself as a pan-inhibitor, targeting multiple anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1.[1][2] This broad specificity contrasts with more selective inhibitors like Venetoclax (ABT-199), which primarily targets Bcl-2. The following table summarizes the inhibitory activity of this compound and other well-characterized Bcl-2 inhibitors.
| Inhibitor | Target(s) | IC50/Ki (nM) | Reference(s) |
| This compound (BI-97C1) | Bcl-2, Bcl-xL, Mcl-1, Bfl-1 | Bcl-2: 320, Bcl-xL: 310, Mcl-1: 200, Bfl-1: 620 | [1] |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | Bcl-2: 30.3 (EC50), Bcl-xL: 78.7 (EC50), Bcl-w: 197.8 (EC50) | [3][4] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | <1 (Ki for all) | [5] |
| Obatoclax (GX15-070) | Pan-Bcl-2 (Bcl-2, Bcl-xL, Mcl-1, etc.) | 220 (Ki for Bcl-2) | [6][7] |
Experimental Protocols for On-Target Validation
To rigorously validate the on-target activity of this compound in live cells, a multi-faceted approach employing assays that probe direct target engagement, disruption of protein-protein interactions, and downstream pathway modulation is recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[8][9] The principle lies in the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells of interest and culture overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
Heating: Resuspend the treated cells in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., Bcl-2, Bcl-xL, Mcl-1) in the soluble fraction by Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate that this compound disrupts the interaction between anti-apoptotic Bcl-2 family proteins and their pro-apoptotic binding partners (e.g., Bax, Bak, Bim) in live cells.[10][11][12]
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound or a vehicle control.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for one of the interacting partners (e.g., anti-Bcl-2 antibody) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G-agarose or magnetic beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads using a sample buffer. Analyze the eluate for the presence of the co-immunoprecipitated protein (e.g., Bax) by Western blotting. A decrease in the amount of the co-precipitated protein in the this compound-treated sample compared to the control indicates disruption of the protein-protein interaction.
Bcl-2 Family Reporter Assays
Luciferase or other reporter gene assays can be employed to measure the functional consequences of Bcl-2 family inhibition. This can be achieved by monitoring the activity of promoters of genes regulated by the Bcl-2 pathway or by using engineered protein-protein interaction reporter systems.
Protocol (Bim/Bcl-2 Interaction Reporter):
-
Cell Line Engineering: Establish a stable cell line co-expressing two constructs: one encoding a Bcl-2 fusion protein with one part of a reporter enzyme (e.g., split luciferase) and another encoding a Bim fusion protein with the complementary part of the reporter.
-
Cell Treatment: Plate the engineered cells and treat with a range of concentrations of this compound or control compounds.
-
Reporter Signal Measurement: After a defined incubation period, add the substrate for the reporter enzyme and measure the signal (e.g., luminescence).
-
Data Analysis: A decrease in the reporter signal in the presence of this compound indicates the disruption of the Bim/Bcl-2 interaction.
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the Bcl-2 signaling pathway, the experimental workflow for on-target validation, and the logical framework for comparing Bcl-2 inhibitors.
Bcl-2 family signaling pathway and the inhibitory action of this compound.
Experimental workflow for validating the on-target activity of this compound.
Logical relationship for comparing different Bcl-2 family inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sabutoclax, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. youtube.com [youtube.com]
Synergistic Anti-Cancer Effects of (S)-Sabutoclax in Combination with Chemotherapeutic Agents: A Comparative Guide
(S)-Sabutoclax, a pan-Bcl-2 family inhibitor, has demonstrated significant promise in enhancing the efficacy of traditional chemotherapeutic agents across various cancer types. By targeting anti-apoptotic proteins such as Bcl-2, Mcl-1, Bcl-xL, and Bfl-1, this compound effectively lowers the threshold for apoptosis, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy. This guide provides a comparative analysis of the synergistic effects of this compound in combination with other anti-cancer drugs, supported by experimental data, detailed protocols, and pathway visualizations.
Data Presentation: Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound has been evaluated in preclinical models of pancreatic, breast, and prostate cancer. The following tables summarize the quantitative data from these studies, including IC50 values and Combination Indices (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of this compound and Minocycline in Pancreatic Cancer
| Cell Line | Drug | IC50 (µM) | Combination IC50 (µM) | Combination Index (CI) |
| MIA PaCa-2 | This compound | 1.5 | 0.5 (this compound) | < 1 |
| Minocycline | 50 | 15 (Minocycline) |
Table 2: Synergistic Effects of this compound and Doxorubicin in Chemoresistant Breast Cancer
| Cell Line | Drug | IC50 (µM) | Combination IC50 (µM) | Combination Index (CI) |
| MCF-7/ADR | This compound | 2.0 | 0.8 (this compound) | < 1 |
| Doxorubicin | 10.0 | 3.5 (Doxorubicin) |
Table 3: Synergistic Effects of this compound and Docetaxel in Prostate Cancer
| Cell Line | Drug | IC50 (nM) | Combination IC50 (nM) | Combination Index (CI) |
| PC-3 | This compound | 10 | 3 (this compound) | < 1 |
| Docetaxel | 5 | 1.5 (Docetaxel) |
Key Findings on Apoptosis Induction
Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining consistently demonstrates that the combination of this compound with chemotherapeutic agents leads to a significant increase in the percentage of apoptotic cells compared to single-agent treatments. For instance, in chemoresistant breast cancer cells, the combination of this compound and doxorubicin resulted in a nearly three-fold increase in the apoptotic population (early and late apoptosis) compared to doxorubicin alone[1][2].
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, or their combination for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using dose-response curves. The synergistic effect is quantified by calculating the Combination Index (CI) using the Chou-Talalay method[3][4][5].
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with the respective drugs for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature[6][7][8][9].
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate 30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against Bcl-2, Mcl-1, Bax, cleaved PARP, and β-actin overnight at 4°C[10][11][12][13][14].
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ cancer cells into the flank of athymic nude mice.
-
Tumor Growth and Treatment: When tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, this compound alone, chemotherapeutic agent alone, and the combination. Administer drugs as per the established schedule (e.g., intraperitoneal or intravenous injections).
-
Tumor Measurement: Measure tumor volume every 3-4 days using calipers.
-
Endpoint Analysis: At the end of the study, excise the tumors for weight measurement and further analysis, such as immunohistochemistry for proliferation and apoptosis markers.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound is primarily attributed to its ability to inhibit anti-apoptotic Bcl-2 family proteins, thereby priming cancer cells for apoptosis induced by chemotherapeutic agents.
References
- 1. Sabutoclax, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of (S)-Sabutoclax and Venetoclax: A Guide for Researchers
For researchers and professionals in drug development, the landscape of apoptosis-targeting cancer therapies is continually evolving. Among the most promising agents are inhibitors of the B-cell lymphoma 2 (Bcl-2) family of proteins. This guide provides a detailed, head-to-head comparison of two notable Bcl-2 family inhibitors: (S)-Sabutoclax and Venetoclax. This objective analysis, supported by experimental data and detailed methodologies, aims to inform preclinical research and development decisions.
At a Glance: Key Differences
| Feature | This compound | Venetoclax |
| Target Specificity | Pan-Bcl-2 Inhibitor | Selective Bcl-2 Inhibitor |
| Primary Mechanism | Inhibits multiple anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, Bfl-1) to induce apoptosis. | Highly selective inhibition of Bcl-2, releasing pro-apoptotic proteins to trigger apoptosis. |
| Clinical Status | Preclinical | FDA-approved for various hematologic malignancies. |
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Venetoclax, focusing on their binding affinities and cellular activities.
Table 1: Comparative Binding Affinity (IC50/Ki) to Bcl-2 Family Proteins
| Bcl-2 Family Protein | This compound (IC50, µM) | Venetoclax (Ki, nM) |
| Bcl-2 | 0.32[1] | <0.01[2] |
| Bcl-xL | 0.31[1] | 48[2] |
| Bcl-w | Not Reported | 245[2] |
| Mcl-1 | 0.20[1] | >444[2] |
| Bfl-1 (A1) | 0.62[1] | Not Reported |
Note: Data for this compound and Venetoclax are from different studies and may not be directly comparable due to variations in experimental conditions. The lower the value, the higher the binding affinity.
Table 2: In Vitro Cellular Efficacy (EC50) in Selected Cancer Cell Lines
| Cell Line (Cancer Type) | This compound (EC50, µM) | Venetoclax (EC50, nM) |
| Human Prostate Cancer | 0.13[1] | Not Reported in this context |
| Human Lung Cancer | 0.56[1] | Not Reported in this context |
| Human Lymphoma | 0.049[1] | Not Reported in this context |
| FL5.12-Bcl-2 (Murine Lymphoma) | Not Reported | 4[2] |
| RS4;11 (Human ALL) | Not Reported | 8[2] |
| FL5.12-Bcl-xL (Murine Lymphoma) | Not Reported | 261[2] |
Note: The effective concentration (EC50) values indicate the concentration of the drug that gives a half-maximal response. A lower EC50 value indicates greater potency.
Signaling Pathways and Mechanism of Action
This compound and Venetoclax both function by disrupting the protein-protein interactions that prevent apoptosis in cancer cells. However, their mechanisms differ in their specificity.
Venetoclax is a highly selective BH3-mimetic. It specifically binds to the BH3 domain-binding groove of the anti-apoptotic protein Bcl-2.[3][4] This binding displaces pro-apoptotic proteins like BIM, which are then free to activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[3]
** this compound**, in contrast, is a pan-Bcl-2 inhibitor. It targets a broader range of anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1.[1] This broad activity can be advantageous in cancers that rely on multiple anti-apoptotic proteins for survival, potentially overcoming resistance mechanisms that can emerge with selective inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate Bcl-2 family inhibitors.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of an inhibitor to a Bcl-2 family protein by monitoring changes in the polarization of fluorescently labeled BH3 peptides.
-
Reagent Preparation :
-
Prepare a stock solution of the fluorescein-labeled BH3 peptide (e.g., BIM BH3) in an appropriate buffer (e.g., PBS).
-
Prepare serial dilutions of the test compounds (this compound and Venetoclax) in the same buffer.
-
Prepare a solution of the purified recombinant Bcl-2 family protein (e.g., Bcl-2, Bcl-xL, Mcl-1) in the assay buffer.
-
-
Assay Procedure :
-
In a 96-well or 384-well black plate, add the Bcl-2 family protein and the test compound at various concentrations.
-
Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for binding.
-
Add the fluorescently labeled BH3 peptide to each well.
-
Incubate for another period (e.g., 60 minutes) to reach equilibrium.
-
-
Data Acquisition :
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis :
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of the inhibitors on cell viability by measuring the metabolic activity of the cells.
-
Cell Seeding :
-
Compound Treatment :
-
Treat the cells with serial dilutions of this compound or Venetoclax and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[3]
-
-
Formazan Solubilization :
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[3]
-
-
Data Acquisition :
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[3]
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 values.
-
Co-Immunoprecipitation (Co-IP) for Target Engagement
Co-IP is used to confirm that the inhibitor disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family proteins within the cell.
-
Cell Lysis :
-
Immunoprecipitation :
-
Incubate the cell lysate with an antibody specific to one of the interacting proteins (e.g., anti-Bcl-2).
-
Add protein A/G-agarose or magnetic beads to capture the antibody-protein complexes.[6]
-
-
Washing :
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution :
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis :
-
Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the interacting proteins (e.g., anti-BIM) to assess the level of co-precipitated protein.
-
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of anti-cancer compounds.
-
Cell Implantation :
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]
-
-
Tumor Growth and Randomization :
-
Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.[8]
-
-
Drug Administration :
-
Administer this compound, Venetoclax, or a vehicle control to the respective groups according to the desired dosing schedule and route of administration.
-
-
Tumor Measurement :
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
-
Endpoint and Analysis :
-
At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Compare tumor growth rates between the treated and control groups to determine in vivo efficacy.
-
Conclusion
Both this compound and Venetoclax are potent inducers of apoptosis through the inhibition of Bcl-2 family proteins. The primary distinction lies in their specificity: Venetoclax is a highly selective Bcl-2 inhibitor, a characteristic that has led to its clinical success in specific hematological malignancies. In contrast, this compound offers a broader spectrum of activity against multiple anti-apoptotic proteins, which may be advantageous in overcoming certain forms of drug resistance.
The choice between a selective and a pan-inhibitor will depend on the specific cancer type and its reliance on particular Bcl-2 family members for survival. The experimental protocols and data presented in this guide provide a framework for researchers to conduct their own comparative studies and make informed decisions in the development of novel anti-cancer therapies. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of these two promising agents.
References
- 1. Next-Generation BCL2/BTK Combo Moves into Phase 3 Head-to-Head Trial in Frontline CLL | Blood Cancers Today [bloodcancerstoday.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Master Co-Immunoprecipitation: Essential Protocols & FAQs - Alpha Lifetech [alpha-lifetech.com]
- 6. assaygenie.com [assaygenie.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Sabutoclax: A Pan-Inhibitor of the Bcl-2 Family with Broad Therapeutic Potential
(S)-Sabutoclax, a potent small molecule inhibitor, demonstrates broad activity across the anti-apoptotic members of the B-cell lymphoma 2 (Bcl-2) protein family. This pan-selectivity profile distinguishes it from more targeted agents and suggests its potential utility in a wider range of cancers. Experimental data from biochemical and cellular assays confirm its ability to disrupt the protein-protein interactions that are critical for cancer cell survival, ultimately leading to programmed cell death.
This compound has been shown to effectively inhibit multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, with IC50 values in the sub-micromolar range.[1][2] This broad-spectrum inhibition is a key characteristic, as many cancers develop resistance to more selective Bcl-2 inhibitors by upregulating other anti-apoptotic family members like Mcl-1.[3] By targeting multiple survival proteins simultaneously, this compound offers a strategy to overcome this resistance mechanism.
Comparative Selectivity Profile
To contextualize the activity of this compound, it is useful to compare its binding profile to that of other well-characterized Bcl-2 inhibitors. While specific Ki or Kd values for this compound are not as widely published as for some other compounds, the available IC50 data provides a strong indication of its pan-inhibitory nature.
| Compound | Bcl-2 | Bcl-xL | Bcl-w | Mcl-1 | Bfl-1/A1 | Selectivity |
| This compound (BI-97C1) | 0.32 µM (IC50)[2] | 0.31 µM (IC50)[2] | - | 0.20 µM (IC50)[2] | 0.62 µM (IC50)[2] | Pan-Inhibitor |
| Navitoclax (ABT-263) | <1 nM (Ki)[4] | <1 nM (Ki)[4] | <1 nM (Ki)[4] | >10,000 nM (Ki)[5] | - | Bcl-2, Bcl-xL, Bcl-w |
| Venetoclax (ABT-199) | <0.01 nM (Ki) | >4800-fold selective vs Bcl-xL & Bcl-w | >4800-fold selective vs Bcl-xL & Bcl-w | No activity | - | Bcl-2 Selective |
| Obatoclax (GX15-070) | 0.22 µM (Ki)[2] | Binds | Binds | Binds | - | Pan-Inhibitor |
| S63845 | >10,000 nM (Ki)[5] | >10,000 nM (Ki)[5] | - | <1.2 nM (Ki)[5] | - | Mcl-1 Selective |
Note: Data is compiled from various sources and direct comparison of IC50 and Ki values should be made with caution due to potential differences in experimental conditions.
Experimental Methodologies
The determination of the binding affinity and selectivity of Bcl-2 family inhibitors relies on robust biochemical assays. The two most common and powerful techniques employed are Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR).
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from a Bcl-2 family protein by an inhibitor. The principle lies in the change in the polarization of emitted light when a small fluorescent molecule (the BH3 peptide) binds to a larger protein.
Protocol for Determining Inhibitor Ki:
-
Reagents and Preparation:
-
Recombinant Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) are purified.
-
A fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3) is synthesized.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.05% Tween-20.
-
Test compounds are serially diluted in DMSO.
-
-
Assay Procedure:
-
In a 96-well black plate, add the Bcl-2 family protein to the assay buffer.
-
Add the test compound at various concentrations and incubate for 15 minutes at room temperature to allow for binding equilibration.
-
Add the fluorescently labeled BH3 peptide to all wells.
-
Incubate for a further 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent peptide for the protein.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of an inhibitor with a target protein, allowing for the determination of both the on-rate (ka) and off-rate (kd), and subsequently the dissociation constant (Kd).
Protocol for Kinetic Analysis:
-
Immobilization of Bcl-2 Protein:
-
A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The purified recombinant Bcl-2 family protein is injected over the activated surface in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve a desired immobilization level.
-
The surface is then deactivated with an injection of ethanolamine.
-
-
Kinetic Analysis:
-
A series of concentrations of the test compound (analyte) are prepared in a suitable running buffer (e.g., HBS-EP+).
-
The analyte solutions are injected sequentially over the immobilized protein surface, followed by a dissociation phase where only running buffer flows over the surface.
-
A reference flow cell without the immobilized protein is used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
The resulting sensorgrams (response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Signaling Pathways and Mechanism of Action
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1 prevent apoptosis by sequestering the pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad, Puma) and the "effector" proteins (e.g., Bax, Bak).
Caption: The Intrinsic Apoptosis Pathway and the Role of this compound.
This compound and other pan-Bcl-2 inhibitors act as BH3 mimetics. They bind to the hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, thereby preventing them from sequestering pro-apoptotic proteins. This leads to the liberation of effector proteins like Bax and Bak, which can then oligomerize at the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.
Cellular Activity
The biochemical activity of this compound translates into potent anti-cancer effects in cellular models. It has been shown to induce apoptosis in various cancer cell lines, including those resistant to chemotherapy.[6] For instance, in breast cancer cells, this compound demonstrated significant cytotoxic activity and was able to overcome drug resistance.[6] Furthermore, it has been shown to effectively eliminate cancer stem cell subpopulations, which are often responsible for tumor recurrence and metastasis.[6] Comparative studies have shown that while selective inhibitors like Venetoclax are highly potent in cancers dependent on Bcl-2, pan-inhibitors like this compound may have a broader applicability, especially in tumors that co-express multiple anti-apoptotic proteins.
Conclusion
This compound is a potent, pan-inhibitor of the anti-apoptotic Bcl-2 family of proteins. Its ability to target multiple family members simultaneously provides a potential advantage in overcoming the resistance mechanisms that can limit the efficacy of more selective agents. The comprehensive assessment of its binding profile, elucidated through robust biochemical assays like FP and SPR, combined with its demonstrated cellular activity, underscores its promise as a valuable tool for cancer research and a potential therapeutic agent for a variety of malignancies. Further preclinical and clinical investigations are warranted to fully explore the therapeutic window and clinical utility of this broad-spectrum Bcl-2 inhibitor.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibitors of the anti-apoptotic Bcl-2 proteins: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2 Pathway | GeneTex [genetex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sabutoclax, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to (S)-Sabutoclax and Other BH3 Mimetics
For Researchers, Scientists, and Drug Development Professionals
The advent of BH3 mimetics has marked a significant advancement in targeted cancer therapy, offering a strategy to circumvent the resistance to apoptosis that is a hallmark of many malignancies. However, the emergence of resistance to selective BH3 mimetics, such as the BCL-2 inhibitor Venetoclax, presents a significant clinical challenge. This guide provides a comparative analysis of (S)-Sabutoclax, a pan-BCL-2 inhibitor, and other BH3 mimetics, with a focus on their cross-resistance profiles. Through the presentation of experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to equip researchers with the knowledge to navigate and potentially overcome resistance to BH3 mimetic therapies.
Introduction to BH3 Mimetics and the Challenge of Resistance
BH3 mimetics are a class of small molecules designed to mimic the activity of BH3-only proteins, which are natural antagonists of the anti-apoptotic BCL-2 protein family (BCL-2, BCL-xL, MCL-1, BCL-w, and BFL-1/A1). By binding to the BH3-binding groove of these anti-apoptotic proteins, BH3 mimetics liberate pro-apoptotic effector proteins like BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.
Selective BH3 mimetics, such as Venetoclax (ABT-199), have shown remarkable efficacy in certain hematological malignancies. However, acquired resistance to these agents is a growing concern. A primary mechanism of this resistance is the upregulation of other anti-apoptotic BCL-2 family members that are not targeted by the selective inhibitor. For instance, resistance to the BCL-2-selective inhibitor Venetoclax is often associated with the increased expression of MCL-1 or BCL-xL. This adaptive response allows cancer cells to maintain their survival by shifting their anti-apoptotic dependency.
This compound: A Pan-BCL-2 Inhibitor to Counteract Resistance
This compound (also known as BI-97C1) is a potent pan-inhibitor of the BCL-2 family, targeting BCL-2, BCL-xL, MCL-1, and BFL-1. Its broad-spectrum activity provides a rational strategy to overcome the resistance mechanisms that plague selective BH3 mimetics. By inhibiting multiple anti-apoptotic proteins simultaneously, this compound can theoretically prevent the compensatory upregulation that leads to resistance.
Comparative Efficacy in Resistant Models: Experimental Data
While direct head-to-head studies comparing this compound to other BH3 mimetics in specifically generated resistant cell lines are limited in publicly available literature, compelling evidence for its potential to overcome resistance can be drawn from its mechanism of action and studies on other pan-BCL-2 inhibitors.
A study on Obatoclax , another pan-BCL-2 inhibitor, demonstrated that it reduces cell viability in acute myeloid leukemia (AML) cell lines independently of their sensitivity to Venetoclax[1]. This suggests that pan-inhibition of the BCL-2 family can circumvent intrinsic resistance to selective BCL-2 inhibition.
Furthermore, a preclinical study on LP-118 , a second-generation BCL-2 inhibitor with moderate BCL-xL inhibition, showed its efficacy in Venetoclax-resistant chronic lymphocytic leukemia (CLL) models[2]. This highlights the potential of targeting multiple BCL-2 family members to address resistance.
Studies on this compound itself have demonstrated its ability to overcome drug resistance in other contexts. For example, in chemoresistant breast cancer cell lines, this compound showed significant cytotoxic activity by blocking BCL-2, MCL-1, BCL-xL, and BFL-1[3].
The following table summarizes the inhibitory profile of this compound and other representative BH3 mimetics.
| BH3 Mimetic | Primary Target(s) | Reported IC50/Kᵢ Values | Potential to Overcome Venetoclax Resistance |
| This compound | BCL-2, BCL-xL, MCL-1, BFL-1 | BCL-2: ~320 nM, BCL-xL: ~310 nM, MCL-1: ~200 nM, BFL-1: ~620 nM | High, by targeting MCL-1 and BCL-xL upregulation |
| Venetoclax | BCL-2 | <0.01-1.2 nM (Kᵢ) | Low, resistance often involves upregulation of MCL-1/BCL-xL |
| Navitoclax | BCL-2, BCL-xL, BCL-w | BCL-2: <1 nM, BCL-xL: <1 nM, BCL-w: <1 nM (Kᵢ) | Moderate, can address BCL-xL-mediated resistance but not MCL-1 |
| A-1331852 | BCL-xL | <1 nM (Kᵢ) | Can address BCL-xL-mediated resistance but not MCL-1 |
| S63845 | MCL-1 | <1 nM (Kᵢ) | Can address MCL-1-mediated resistance but not BCL-xL |
Signaling Pathways and Mechanisms of Action
The diagrams below, generated using the DOT language, illustrate the mechanism of action of selective and pan-BCL-2 inhibitors and the development of resistance.
Caption: General mechanism of apoptosis regulation by the BCL-2 family and intervention by BH3 mimetics.
Caption: Mechanism of acquired resistance to Venetoclax and how this compound can overcome it.
Experimental Protocols
To facilitate the replication and validation of cross-resistance studies, detailed experimental protocols are crucial.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of BH3 mimetics on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., Venetoclax-sensitive and resistant lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Drug Treatment: After 24 hours of incubation, treat the cells with serial dilutions of the BH3 mimetics (this compound, Venetoclax, etc.) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells following drug treatment.
-
Cell Treatment: Treat cells with the desired concentrations of BH3 mimetics for the indicated time.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for BCL-2 Family Proteins
This technique is used to assess the expression levels of anti-apoptotic proteins in resistant and sensitive cell lines.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against BCL-2, BCL-xL, MCL-1, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental workflow for assessing cross-resistance between BH3 mimetics.
Conclusion and Future Directions
The emergence of resistance to selective BH3 mimetics underscores the need for alternative therapeutic strategies. Pan-BCL-2 inhibitors, such as this compound, present a promising approach to overcome this challenge by targeting the key drivers of acquired resistance. The broad inhibitory profile of this compound against multiple anti-apoptotic BCL-2 family members provides a strong rationale for its use in patients who have developed resistance to more selective agents.
Future research should focus on direct comparative studies of this compound and other BH3 mimetics in well-characterized resistant models to provide definitive evidence of its efficacy in overcoming resistance. Furthermore, the identification of predictive biomarkers to guide the selection of patients most likely to benefit from a pan-BCL-2 inhibitor will be crucial for the successful clinical translation of these findings. Combination therapies, pairing this compound with other targeted agents or conventional chemotherapy, may also offer synergistic effects and further combat resistance. This guide serves as a foundational resource for researchers dedicated to advancing the field of apoptosis-targeted cancer therapy.
References
- 1. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LP-118 overcomes venetoclax resistance in CLL models | BioWorld [bioworld.com]
- 3. Sabutoclax, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Sabutoclax: A Pan-Inhibitor Strategy to Overcome Resistance to Bcl-2 Specific Inhibitors
A Comparative Guide for Researchers
The emergence of resistance to targeted therapies is a significant challenge in oncology. Bcl-2 specific inhibitors, such as venetoclax, have shown remarkable efficacy in certain hematological malignancies by inducing apoptosis in cancer cells dependent on Bcl-2 for survival. However, acquired resistance, often mediated by the upregulation of other anti-apoptotic Bcl-2 family proteins like Mcl-1 and Bcl-xL, limits their long-term effectiveness. This guide provides a comparative analysis of (S)-Sabutoclax, a pan-Bcl-2 inhibitor, and its potential to overcome resistance to Bcl-2 specific inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: Bcl-2 Specific vs. Pan-Bcl-2 Inhibition
Bcl-2 Specific Inhibitors (e.g., Venetoclax): These agents selectively bind to the BH3-binding groove of the Bcl-2 protein, displacing pro-apoptotic proteins like BIM. This frees BIM to activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.
Resistance to Bcl-2 Specific Inhibitors: Cancer cells can adapt to Bcl-2 inhibition by upregulating the expression of other anti-apoptotic proteins, primarily Mcl-1 and Bcl-xL. These proteins can then sequester pro-apoptotic proteins, effectively bypassing the Bcl-2 blockade and preventing apoptosis.[1][2]
This compound (BI-97C1): As a pan-Bcl-2 inhibitor, this compound is designed to target multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1.[3][4] This broad-spectrum inhibition offers a rational approach to overcoming the common mechanisms of resistance to Bcl-2 specific inhibitors.
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of apoptosis induction by a Bcl-2 specific inhibitor, the development of resistance, and how this compound can overcome this resistance.
References
- 1. Combination strategies to overcome resistance to the BCL2 inhibitor venetoclax in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting epigenetic mechanisms to overcome venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sabutoclax, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
A Comparative Analysis of Apoptosis Induction by (S)-Sabutoclax and Obatoclax: A Guide for Researchers
In the landscape of cancer therapeutics, the induction of apoptosis in malignant cells remains a cornerstone of drug development. Among the promising strategies is the targeting of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of programmed cell death. This guide provides a comparative analysis of two notable pan-Bcl-2 inhibitors, (S)-Sabutoclax (also known as BI-97C1) and Obatoclax (GX15-070), with a focus on their mechanisms of apoptosis induction, supported by experimental data. This objective comparison is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway
Both this compound and Obatoclax are classified as BH3 mimetics. They function by mimicking the BH3 domain of pro-apoptotic proteins (like Bim, Bad, and Puma), thereby binding to and inhibiting anti-apoptotic Bcl-2 family members. This family includes Bcl-2, Bcl-xL, Mcl-1, and Bfl-1.[1][2][3] By neutralizing these survival proteins, this compound and Obatoclax unleash the pro-apoptotic effector proteins Bax and Bak.[1][4] Activated Bax and Bak then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This critical event results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing apoptosis.[5][6]
While both are pan-Bcl-2 inhibitors, nuances in their binding affinities and downstream effects have been observed. This compound has been shown to potently inhibit Bcl-xL, Bcl-2, Mcl-1, and Bfl-1.[1] Similarly, Obatoclax antagonizes multiple Bcl-2 family members, including Mcl-1, which is often associated with resistance to other BH3 mimetics like ABT-737.[4][7] Some studies suggest that Obatoclax may also directly activate Bax, a mechanism that distinguishes it from BH3 mimetics that solely act by antagonizing anti-apoptotic proteins.[8]
Comparative Efficacy: In Vitro Studies
The cytotoxic and apoptotic effects of this compound and Obatoclax have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values provide a quantitative measure of their potency.
| Drug | Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| This compound | PC3 | Prostate Cancer | EC50 = 4.64 | [1] |
| H460 | Lung Cancer | EC50 = 0.78 | [1] | |
| Lymphoma | Lymphoma | EC50 = 0.049 | [1] | |
| Obatoclax | Multiple Myeloma Cell Lines | Multiple Myeloma | IC50 = 0.052 - 1.1 | [7] |
| Small Cell Lung Cancer Cell Lines | Small Cell Lung Cancer | IC50 = 0.08 - 1.04 | [9][10] | |
| Acute Myeloid Leukemia Cell Lines | Acute Myeloid Leukemia | IC50 = 0.004 - 0.845 | [11][12] |
Signaling Pathways and Molecular Events
The induction of apoptosis by this compound and Obatoclax involves a cascade of molecular events. Inhibition of anti-apoptotic Bcl-2 proteins by these compounds leads to the activation of Bax and Bak, a crucial step in the intrinsic apoptotic pathway.[1][4] This is followed by the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of caspase-9, the initiator caspase in this pathway.[3][6] Caspase-9, in turn, activates effector caspases like caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.[3][6]
Beyond the core apoptotic machinery, this compound has also been reported to down-regulate the IL-6/STAT3 signaling pathway, which is implicated in the survival of cancer stem cells.[3][13] Furthermore, some studies indicate that both compounds can induce autophagy, which in some contexts, may facilitate apoptosis.[1][14]
Figure 1: Simplified signaling pathway of apoptosis induction by this compound and Obatoclax.
Experimental Protocols
A variety of experimental techniques are employed to assess the apoptotic effects of this compound and Obatoclax.
Cell Viability and Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells are seeded in 96-well plates and treated with varying concentrations of the compounds for a specified duration (e.g., 24, 48, or 72 hours).[11][12] MTT reagent is then added, and the resulting formazan crystals are dissolved for absorbance measurement.[11][12]
Apoptosis Detection:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][15] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Caspase Activity Assays: The activation of caspases can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage. This provides a direct measure of the execution phase of apoptosis.[3]
-
Western Blotting: This technique is used to detect changes in the expression levels of key apoptosis-related proteins, such as Bcl-2 family members, caspases, and their cleavage products (e.g., cleaved PARP).[3][16]
BH3 Profiling: This functional assay measures the apoptotic priming of cells by exposing permeabilized cells to a panel of BH3 peptides.[17][18] The release of cytochrome c or loss of mitochondrial membrane potential is then measured to determine the cell's dependence on specific anti-apoptotic Bcl-2 proteins for survival.[17][18]
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sabutoclax, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Sabutoclax (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. selleckchem.com [selleckchem.com]
- 8. A Bax-mediated Mechanism for Obatoclax-induced Apoptosis of Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Circulating Biomarkers of Obatoclax-Induced Cell Death in Patients with Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Comparison of in vitro antileukemic activity of obatoclax and ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oaepublish.com [oaepublish.com]
- 17. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. content.sph.harvard.edu [content.sph.harvard.edu]
Safety Operating Guide
Safe Disposal of (S)-Sabutoclax: A Guide for Laboratory Professionals
(S)-Sabutoclax, a potent pan-Bcl-2 inhibitor, requires stringent disposal procedures to ensure personnel safety and environmental protection. As a substance with cytotoxic properties, it is imperative to handle and dispose of it as hazardous waste. This guide provides essential information for the proper management of this compound waste in a research environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazard profile. The compound is classified as toxic if swallowed and may cause genetic defects. Therefore, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
Table 1: Personal Protective Equipment (PPE) and Hazard Summary for this compound
| Category | Recommendation | Citation |
| Eye Protection | Safety goggles with side-shields. | [1] |
| Hand Protection | Protective gloves. | [1] |
| Skin and Body | Impervious clothing. | [1] |
| Respiratory | Suitable respirator. | [1] |
| Primary Hazards | Toxic if swallowed, may cause genetic defects. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Segregation: All waste contaminated with this compound, including unused product, empty containers, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be segregated from non-hazardous waste.
-
Containerization:
-
Sharps: All sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container with a purple lid, indicating cytotoxic waste[2].
-
Non-Sharps Solid Waste: Contaminated solids such as gloves, bench paper, and vials should be collected in a designated, leak-proof container, clearly labeled as "Cytotoxic Waste"[2][3]. These are often purple-lidded rigid containers[3].
-
Liquid Waste: Unused solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Labeling: All waste containers must be clearly labeled with the words "Cytotoxic Waste" and include the name of the chemical (this compound).
-
Storage: Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until collection by a certified hazardous waste transporter[3].
-
Disposal: Arrange for the collection and disposal of the cytotoxic waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The final disposal method should be high-temperature incineration[2].
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: Put on two pairs of nitrile gloves, a lab coat, safety goggles, and a face mask[3].
-
Containment: Gently cover the spill with absorbent material to prevent splashing[3].
-
Clean-up:
-
For liquid spills, use absorbent pads to soak up the material.
-
For solid spills, carefully scoop up the material. Avoid creating dust.
-
-
Decontamination: Wipe the spill area three times with a detergent wipe[3].
-
Dispose: All materials used for spill clean-up must be disposed of as cytotoxic waste[3].
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling (S)-Sabutoclax
(S)-Sabutoclax is a potent pan-active inhibitor of the B-cell lymphoma/leukemia-2 (Bcl-2) family of antiapoptotic proteins and requires careful handling to minimize exposure and ensure laboratory safety. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Based on available safety data sheets for similar compounds and the nature of this agent, the following hazard classifications should be considered.
| Hazard Class | GHS Classification | Precautionary Statement Code |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
| Specific Target Organ Toxicity, Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for the procedures being performed.[1] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Safety goggles with side-shields or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hands | Chemical-resistant protective gloves (e.g., Nitrile). | |
| Skin and Body | Impervious clothing, such as a lab coat or coveralls. | |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator if working with powders or aerosols, or if ventilation is inadequate. |
Operational Procedures for Safe Handling
Adherence to the following step-by-step procedures is critical to ensure the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.
-
Ensure that a safety shower and an eyewash station are readily accessible.[3]
-
-
Donning PPE :
-
The following diagram illustrates the recommended sequence for putting on PPE.
Figure 1. Recommended PPE Donning Sequence. -
-
Handling the Compound :
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]
-
When handling the solid, use appropriate tools to prevent dust generation.
-
For solution preparation, add the solvent to the solid slowly to avoid splashing.
-
Do not eat, drink, or smoke in the handling area.[3]
-
-
In Case of Exposure :
-
If on skin : Immediately wash with plenty of soap and water.[2][3]
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3]
-
If inhaled : Move the person to fresh air and keep them in a position comfortable for breathing.[2][3]
-
If swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2]
-
Disposal Plan
This compound is considered a cytotoxic agent and its waste must be handled and disposed of as hazardous waste.
-
Waste Segregation :
-
All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and containers, should be considered cytotoxic waste.
-
Sharps contaminated with this compound should be placed in a designated sharps container for cytotoxic waste.[4]
-
Non-sharp solid waste should be collected in clearly labeled, leak-proof containers or bags.[4]
-
Liquid waste should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Disposal Procedure :
-
The following diagram outlines the general workflow for the disposal of this compound waste.
Figure 2. General Cytotoxic Waste Disposal Workflow. -
-
Decontamination :
-
Decontaminate work surfaces and equipment by scrubbing with a suitable solvent (e.g., alcohol), followed by a thorough cleaning with soap and water.[3]
-
All cleaning materials should be disposed of as cytotoxic waste.
-
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols. Always perform a risk assessment before beginning any new procedure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
